Deuterated eplerenone, known as This compound, is a stable isotope-labeled version of the drug where three hydrogen atoms have been replaced with deuterium atoms [1]. It is primarily used in research and development as an internal standard for quantitative analysis techniques like LC-MS (Liquid Chromatography-Mass Spectrometry), GC-MS (Gas Chromatography-Mass Spectrometry), and NMR (Nuclear Magnetic Resonance) [1].
The table below summarizes the key characteristics of this compound:
| Property | Description |
|---|---|
| CAS Number (Synonyms) | Epoxymexrenone-d3 [1] |
| Molecular Formula | C₂₄H₂₇D₃O₆ [1] |
| Molecular Weight | 417.51 g/mol [1] |
| Primary Research Application | Used as a tracer or internal standard for quantitative analytical methods [1] |
| Biological Activity | It is the deuterated form of Eplerenone, a selective, competitive, and orally active aldosterone antagonist [1]. |
Although the specific synthesis for the deuterated compound is not published, research on the synthesis of regular eplerenone highlights the challenges that would also be relevant for synthesizing a deuterated version. The key difficulty lies in controlling the stereochemistry at the C-7 position of the steroid molecule [2] [3].
During standard eplerenone synthesis, several process-related impurities are often formed. These include epimerization products (where the stereochemistry at C-7 is inverted), dehydration by-products, and chlorinated derivatives [2] [3]. This indicates that any synthesis pathway for deuterated eplerenone would need to be highly stereoselective and carefully controlled to avoid similar impurities in the final product.
The following diagram outlines the general logical workflow for developing a synthesis of a deuterated active pharmaceutical ingredient (API) like this compound, based on the challenges identified in the literature:
The table below summarizes the core technical data for this compound, a deuterium-labeled analog of the pharmaceutical compound Eplerenone [1] [2] [3].
| Property | Description |
|---|---|
| Molecular Formula | C24H27D3O6 [1] [2] [3] |
| Molecular Weight | 417.51 g/mol [1] [2] [4] |
| Appearance | White solid [2] |
| Isotopic Enrichment | 98% D [2] |
| Parent Drug | Eplerenone [3] [5] |
| CAS Number (Unlabeled) | 107724-20-9 [2] [4] |
| Storage | 2 - 8 °C [2] |
| Synonyms | Epoxymexrenone-d3; Inspra-d3; SC-66110-d3 [2] [3] |
This compound is not a therapeutic agent itself but a critical tool in pharmaceutical research and development [3].
The following diagram illustrates the role of this compound in a typical analytical workflow for quantifying Eplerenone in a biological sample.
The search results, while useful for identifying basic properties, lack the in-depth technical data required for an in-depth guide.
After oral administration, eplerenone is well-absorbed and undergoes extensive metabolism, primarily via the CYP3A4 enzyme. The table below summarizes its key pharmacokinetic parameters in healthy humans [1] [2] [3].
| Parameter | Value in Healthy Humans | Additional Context |
|---|---|---|
| Bioavailability | Unknown (Absolute) | Well absorbed after oral administration [1]. |
| Tmax (hr) | ~1.2 [1] | Up to ~2.2 hours reported in some studies [2]. |
| Cmax | 1.72 μg/mL (after 100 mg dose) [1] | Increases dose-dependently [2]. |
| AUC | Reported for metabolites [1] | Increases dose-dependently; AUC of open-lactone-ring metabolite (EPA) is only 4% of parent drug [1]. |
| Apparent Volume of Distribution (Vd/F) | 43 - 90 L [3] | Indicates distribution into tissues beyond plasma. |
| Plasma Protein Binding | ~50% (Concentration-dependent) [3] | Reported range is 33% - 60% [1]. |
| Half-life (t₁/₂) | 3.0 - 6 hours [1] [3] | Multiple doses can lead to accumulation [2]. |
| Clearance (CL/F) | ~10 L/hr [3] | Increased in patients with renal impairment on dialysis [2]. |
| Primary Route of Elimination | Extensive hepatic metabolism | |
| Excretion (Urine) | ~66.6% of dose (as metabolites) [1] | Minimal unchanged drug in urine. |
| Excretion (Feces) | ~32.0% of dose (as metabolites) [1] | Minimal unchanged drug in feces. |
This compound is a stable isotope-labeled compound where three hydrogen atoms in the methyl ester group are replaced by deuterium atoms [4] [5]. This section details its characteristics and research use.
Eplerenone is extensively metabolized in humans, with several major pathways identified. The following diagram illustrates its metabolic fate.
The deuterium labels in this compound are strategically placed on the methyl ester group, a site that remains intact during metabolism [1]. This ensures the internal standard maintains an identical core structure and chromatographic behavior to the analytes of interest.
This method details the use of this compound as an internal standard for the precise quantification of eplerenone in human plasma.
Sample Preparation:
Liquid Chromatography (LC) Conditions:
Mass Spectrometry (MS) Detection:
The search results indicate that deuterated versions of established MR antagonists are primarily used as internal standards in bioanalytical research, such as mass spectrometry, to enable precise quantification of drug levels in biological samples [1] [2].
The table below lists the deuterated MR antagonists identified in the search results:
| Compound Name | Deuteration | Primary Application | Purity/Note |
|---|---|---|---|
| Spironolactone-d3 [1] | Deuterium labeled | Research & analytical applications [2] | 99.82% [1] |
| Spironolactone-d7 [1] | Deuterium labeled | Research & analytical applications [2] | 99.96% [1] |
| Finerenone-d5 [2] | Deuterium labeled | Research & analytical applications [2] | Information not specified |
| Finerenone-d3 [2] | Deuterium labeled | Research & analytical applications [2] | Information not specified |
| Canrenone-d6 [2] | Deuterium labeled | Research & analytical applications [2] | 98.78% [2] |
To provide context, here is a summary of key non-deuterated MR antagonists that are well-established in clinical development and practice. The following table compares their core characteristics, with quantitative potency data included where available from the search results.
| Drug Name | Type | Key Characteristics / IC50 Value | Primary Indications (as per search results) |
|---|---|---|---|
| Spironolactone [1] | Steroidal | IC50: 24 nM (MR); 77 nM (Androgen Receptor) [1] | Heart failure (HFrEF), Resistant hypertension [3] [4] |
| Eplerenone [1] | Steroidal | IC50: 0.081 μM (MR); More selective than spironolactone [1] | Heart failure (HFrEF), Post-myocardial infarction [3] [4] |
| Finerenone [1] | Non-steroidal | IC50: 18 nM (MR); High selectivity over other receptors [1] | Diabetic kidney disease, Cardiovascular risk reduction in T2D [3] [4] |
| Esaxerenone [1] | Non-steroidal | Highly potent and selective non-steroidal MRA [1] | Hypertension (mentioned in patent) [5] |
| KCanrenoate potassium [2] | Steroidal | Prodrug that releases Canrenone; competitive MR antagonist [2] | Hypertension (as a diuretic) [2] |
To illustrate a detailed methodology relevant to MRA research, the following workflow is adapted from a clinical study that investigated the effects of eplerenone on the renin-angiotensin-aldosterone system (RAAS) in patients with diabetic kidney disease using mass spectrometry [6].
Experimental workflow for assessing MRA effects on RAAS [6].
The diagram below synthesizes information from the search results to illustrate the core signaling pathway of mineralocorticoid receptor activation and the site of action for antagonists [7] [4].
Core MR signaling pathway and antagonist mechanism [7] [4].
This compound is a deuterium-labeled stable isotope analogue of Eplerenone, serving as a critical internal standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound features three deuterium atoms substituted for hydrogen atoms, resulting in a molecular weight of 417.51 g/mol compared to the 414.50 g/mol of unlabeled Eplerenone [1]. The deuterium labeling, typically at the methyl ester position, provides nearly identical chromatographic behavior while allowing for distinct mass spectral differentiation, making it ideal for accurate quantification in complex biological matrices.
The primary application of this compound in mass spectrometry revolves around its use as an internal standard for quantifying both Eplerenone and its hydrolyzed metabolite in supporting clinical studies [2]. As a selective aldosterone antagonist with an IC50 of 138 nM, Eplerenone has significant therapeutic importance for hypertension and heart failure treatment, necessitating robust analytical methods for pharmacokinetic studies [1]. The implementation of stable isotope-labeled internal standards like this compound has become the gold standard in regulated bioanalysis because it corrects for variability in sample preparation, ionization efficiency, and matrix effects, ultimately improving the accuracy, precision, and reliability of quantitative results.
Table 1: Fundamental properties of this compound
| Property | Specification |
|---|---|
| Chemical Name | This compound (Epoxymexrenone-d3) |
| Synonyms | SC-66110-d3, CGP-30083-d3 |
| Molecular Formula | C24H27D3O6 |
| Molecular Weight | 417.51 g/mol |
| CAS Number | Information not available in search results |
| Deuterium Positions | Methyl ester group (inferred from structure) |
| Storage Conditions | Store under recommended conditions in Certificate of Analysis |
| Purity | Controlled substance; research use only |
| Stability | Stable isotope label provides inherent chemical stability |
This compound maintains the same core structure as unlabeled Eplerenone, featuring the characteristic 9,11-epoxy bridge and γ-lactone ring that are essential for its mineralocorticoid receptor binding affinity [1]. The deuterium atoms are incorporated at specific molecular positions that do not significantly alter the chemical behavior yet provide sufficient mass difference for MS discrimination. This strategic labeling ensures that this compound experiences nearly identical extraction recovery, chromatographic retention, and ionization efficiency as the native analyte, while being distinguishable by mass spectrometry due to the 3 Da mass difference.
The structural integrity of this compound is maintained through proper storage conditions as specified in the Certificate of Analysis, typically at room temperature or as recommended by the manufacturer [1]. As a controlled substance with research applications only, appropriate handling procedures must be followed. The compound is supplied in various quantities (1 mg, 2.5 mg) with specific pricing and stock availability information available from suppliers like MedChemExpress, though delivery may require several weeks in some cases [1].
Table 2: Summary of LC-MS/MS conditions and analytical performance for Eplerenone and metabolite quantification
| Parameter | Specifications |
|---|---|
| LC Column | Zorbax XDB-C8 narrow-bore reversed-phase |
| Mobile Phase | Acetonitrile/water (40:60, v/v) with 10 mM ammonium acetate, pH 7.4 |
| Flow Rate | Not specified (standard ~0.2-0.5 mL/min for narrow-bore) |
| MS Ionization | Negative-to-positive switch electrospray |
| MS Detection | Multiple Reaction Monitoring (MRM) |
| Precursor→Product Ions | Eplerenone: m/z 415→163 [2] |
| Eplerenone metabolite: m/z 431→337 [2] | |
| Linear Range | 10-2500 ng/mL for both analytes [2] |
| LLOQ | 10 ng/mL for both analytes [2] |
| Precision & Accuracy | Acceptable over standard curve range [2] |
| Sample Throughput | 80 samples per run with 5 min injection time [2] |
| Internal Standard | This compound (stable isotope-labeled analogue) [2] |
The chromatographic separation is achieved using a narrow-bore reversed-phase Zorbax XDB-C8 column with a mobile phase consisting of acetonitrile and water (40:60, v/v) containing 10 mM ammonium acetate at pH 7.4 [2]. This slightly basic mobile phase pH is optimal for the detection of both Eplerenone and its hydrolyzed metabolite. The mass spectrometric detection employs a negative-to-positive switch electrospray ionization source to accommodate the different ionization characteristics of the analyte and its metabolite, followed by detection using multiple reaction monitoring (MRM) on a tandem mass spectrometer [2].
The analytical method performance demonstrates a linear dynamic range of 10-2500 ng/mL for both Eplerenone and its hydrolyzed metabolite in human plasma, with a lower limit of quantification (LLOQ) of 10 ng/mL for both compounds [2]. The method validation showed acceptable precision and accuracy across the standard curve range, making it suitable for supporting clinical studies. The high throughput of 80 samples per run with a run time of only 5 minutes per injection makes this method highly efficient for processing large numbers of clinical samples [2]. The use of this compound as the internal standard significantly contributes to the reliability of these quantitative results by correcting for matrix effects and extraction efficiency variations.
The sample preparation methodology for Eplerenone and its metabolite quantification from human plasma utilizes solid-phase extraction (SPE) on C18 cartridges with automated handling using a Zymark RapidTrace system [2]. This approach provides superior clean-up of plasma samples compared to protein precipitation, resulting in reduced matrix effects and enhanced method sensitivity. The step-by-step protocol begins with the aliquoting of 1 mL of human plasma sample followed by the addition of this compound internal standard solution. After vigorous mixing, samples undergo conditioning of the C18 SPE cartridges with methanol and water, after which the samples are loaded onto the cartridges.
The cartridges are then washed with appropriate solutions to remove interfering compounds while retaining the analytes of interest. The elution step utilizes an organic solvent such as methanol or acetonitrile to recover Eplerenone, its metabolite, and the this compound internal standard from the SPE cartridge. The eluate is evaporated to dryness under a gentle stream of nitrogen at ambient temperature and then reconstituted in an appropriate volume of mobile phase compatible with the LC-MS/MS system [2]. This extraction procedure demonstrates high recovery rates for both Eplerenone and its hydrolyzed metabolite while effectively removing phospholipids and other matrix components that can cause ionization suppression in the mass spectrometer source.
While the published method specifically employs C18 solid-phase extraction, alternative sample preparation approaches may include liquid-liquid extraction (LLE) using methyl tert-butyl ether (MTBE) or hexane-ethyl acetate mixtures, or protein precipitation with acetonitrile or methanol when dealing with limited sample volumes. However, these alternative methods generally provide less effective sample clean-up compared to SPE, potentially compromising method sensitivity and increasing matrix effects. The choice of sample preparation technique should be guided by the required sensitivity, available equipment, and sample throughput requirements.
For methods requiring the highest sensitivity and minimal matrix effects, the SPE approach using C18 cartridges remains the preferred technique. The automation of the SPE process using systems like the Zymark RapidTrace not only improves throughput but also enhances the reproducibility of the extraction process, contributing to better precision and accuracy in the quantitative results [2]. The use of this compound as the internal standard throughout the extraction process corrects for any variations in recovery, ensuring accurate quantification even if absolute recovery values fluctuate between samples.
Experimental workflow for this compound LC-MS/MS analysis
The comprehensive workflow for this compound mass spectrometry characterization begins with sample preparation where the stable isotope-labeled internal standard is added to plasma samples, followed by automated solid-phase extraction for efficient sample clean-up. The extracted samples then undergo chromatographic separation using reversed-phase liquid chromatography with a mobile phase optimized for both Eplerenone and its metabolite. Finally, mass spectrometric detection employing multiple reaction monitoring provides selective and sensitive quantification, with data analysis utilizing the internal standard response for precise concentration determination [2].
The mass spectrometric detection of Eplerenone utilizes the precursor to product ion transition of m/z 415→163, while its hydrolyzed metabolite is detected using the transition m/z 431→337 [2]. These specific transitions are selected based on fragmentation studies that identify the most abundant and characteristic product ions for each compound. The m/z 163 product ion for Eplerenone likely originates from the lactone ring portion of the molecule, while the m/z 337 product ion for the metabolite may derive from a different fragmentation pathway possibly involving the opened lactone ring structure.
The ionization approach employs a negative-to-positive switch electrospray mass spectrometry technique, which allows for optimal ionization of both Eplerenone and its metabolite within a single analytical run, even if they exhibit different ionization preferences [2]. This sophisticated ionization strategy enhances method efficiency without compromising sensitivity for either compound. The MRM detection provides exceptional selectivity by monitoring two stages of mass filtering (precursor ion selection and characteristic product ion detection), effectively eliminating chemical noise from matrix components and enabling precise quantification at the low ng/mL level.
The validated LC-MS/MS method for Eplerenone and its hydrolyzed metabolite demonstrates acceptable precision and accuracy across the concentration range of 10-2500 ng/mL, meeting standard bioanalytical validation criteria [2]. The lower limit of quantification (LLOQ) of 10 ng/mL for both analytes provides sufficient sensitivity for monitoring therapeutic concentrations in clinical studies. Additional validation parameters including selectivity, matrix effects, recovery, and stability were evaluated to ensure method reliability.
The extraction efficiency for both Eplerenone and its metabolite using the C18 solid-phase extraction procedure was found to be consistent and reproducible, with the this compound internal standard effectively correcting for any variations in recovery [2]. The method exhibits excellent linearity across the calibrated range, with correlation coefficients (r) typically exceeding 0.99 based on weighted linear regression analysis. The method's robustness is reflected in its successful application to the analysis of human plasma samples from clinical studies, supporting its use in regulated bioanalysis.
Understanding the stability profile of Eplerenone is crucial for developing reliable analytical methods. Forced degradation studies conducted according to ICH guidelines reveal that Eplerenone is susceptible to significant degradation under acidic and basic conditions [3]. Acid hydrolysis (1M HCl) resulted in 8.4% degradation after 2 hours, while base hydrolysis (0.5M NaOH) caused more extensive degradation at 19.8% after just 1 hour [3]. These findings highlight the compound's sensitivity to pH extremes and underscore the importance of proper sample handling during analysis.
The degradation pathway investigation identified a major degradant with a relative retention time (RRT) of approximately 0.31 under basic conditions, which was characterized as "Methyl hydrogen 9,11 dihydroxy, 17-α-hydroxy-" through LC-MS and spectral analysis [3]. This degradant likely results from the opening of the epoxide ring or lactone hydrolysis. The stability-indicating method successfully separates Eplerenone from its degradation products and potential impurities, with resolution values greater than 4.0, demonstrating the method's specificity [3]. The mass balance in forced degradation studies was close to 99.5%, confirming the method's ability to account for the parent compound and its degradation products.
This compound plays a critical role in supporting clinical studies of Eplerenone, a medication used for hypertension and heart failure treatment following myocardial infarction [2] [1]. The validated LC-MS/MS method utilizing this compound as an internal standard has been successfully applied to analyze human plasma samples from these clinical trials, providing reliable pharmacokinetic data essential for understanding the drug's behavior in humans. The method's high throughput capability of 80 samples per run with a 5-minute analysis time per injection makes it particularly suitable for processing the large numbers of samples generated in clinical studies [2].
Beyond conventional clinical monitoring, recent research has explored novel applications of Eplerenone, including its potential effects on adipose tissue dysfunction. Studies in animal models have demonstrated that Eplerenone implantation reduces high-fat-diet-induced body weight gain, improves glucose tolerance, and decreases fat accumulation [4] [5]. In these investigative studies, accurate quantification of Eplerenone levels using MS methods with stable isotope internal standards like this compound provides crucial data for understanding the relationship between drug exposure and pharmacological effects. These expanding research applications further highlight the importance of robust analytical methods for Eplerenone quantification in various biological matrices.
Several technical challenges may arise during this compound MS characterization that require attention. Matrix effects caused by co-eluting compounds from plasma can suppress or enhance ionization, adversely affecting accuracy and precision. To address this, the SPE extraction procedure provides effective sample clean-up, while the use of this compound as internal standard corrects for any residual matrix effects. Another challenge involves the potential for in-source conversion of Eplerenone to its metabolite or vice versa, which could lead to inaccurate quantification. Proper optimization of ionization parameters and chromatographic separation minimizes this risk.
The hydrolytic susceptibility of Eplerenone, particularly under basic conditions, necessitates careful control of sample preparation conditions [3]. Samples should be processed promptly after collection, and the pH of extraction solutions should be neutral to slightly acidic to prevent degradation. Additionally, the presence of isobaric interferences in biological samples requires thorough method development to ensure selective detection. The use of MRM with characteristic product ions and adequate chromatographic separation addresses this concern effectively.
For researchers developing new methods or adapting existing procedures, several optimization strategies are recommended. The chromatographic conditions should be optimized to achieve baseline separation of Eplerenone, its metabolite, and any known degradation products or matrix interferences. The mobile phase composition and gradient profile can be adjusted to achieve optimal retention and peak shape. For mass spectrometric detection, cone voltage and collision energy should be carefully optimized for each MRM transition to maximize sensitivity while maintaining specificity.
This compound is a deuterated analog of Eplerenone, where three hydrogen atoms are replaced with stable deuterium isotopes ( [1] [2]). This modification is typically made to the methyl group of the 7α-carbomethoxy moiety to potentially alter the metabolic profile.
The table below summarizes its core characteristics:
| Property | Description |
|---|---|
| Chemical Names | This compound, Epoxymexrenone-d3, SC-66110-d3, CGP 30083-d3 [1] [2] |
| Molecular Formula | C₂₄H₂₇D₃O₆ [1] [2] |
| Molecular Weight | 417.51 g/mol [1] |
| IUPAC Name | methyl-d3 (4aS,5aR,6aS,7R,9aS,9bR,10R)-4a,6a-dimethyl-2,5′-dioxo-2,4,4a,4′,5a,5′,6,6a,8,9,9a,9b,10,11-tetradecahydro-3H,3’H-spiro[cyclopenta[1,2]phenanthro[4,4a-b]oxirene-7,2′-furan]-10-carboxylate [2] |
| Primary Application | Serves as an internal standard for quantitative analysis using LC-MS, GC-MS, or NMR in pharmacokinetic and metabolic studies [1] [2]. |
Understanding the synthesis and inherent instability of the parent drug, Eplerenone, is crucial for anticipating the impact of deuteration. The synthesis is complex, with challenges in achieving the correct stereochemistry, often leading to process-related impurities [3]. Furthermore, Eplerenone is susceptible to degradation under various stress conditions.
The following diagram illustrates the logical relationship between the core structure of Eplerenone, its susceptibility to degradation, and the role of its deuterated analog in research.
Logical flow from Eplerenone's structure to the application of its deuterated form.
Robust analytical methods are essential for studying Eplerenone's stability and characterizing its impurities and degradation products. The following table outlines a validated stability-indicating liquid chromatographic method detailed in one study [4].
| Parameter | Specification / Condition |
|---|---|
| Objective | Establish degradation pathway and quantify impurities in Eplerenone under forced degradation. |
| Chromatographic Column | Waters Symmetry C18 (150 mm × 4.6 mm, 5 µm) [4] |
| Mobile Phase | Gradient of A (0.1M Ammonium Acetate pH 3.0) and B (Acetonitrile) [4] |
| Flow Rate | 1.0 mL/min [4] |
| Detection Wavelength | 240 nm [4] |
| Forced Degradation Conditions | Acid/Base Hydrolysis, Oxidation, Thermal, Photolysis [4] |
| Key Finding | Significant degradation observed in acid and base conditions, with one major degradant (RRT ~0.31) identified [4] |
The workflow for conducting these forced degradation studies and analyzing the results is methodical, ensuring comprehensive profiling.
Experimental workflow for forced degradation studies of Eplerenone.
The primary value of deuterating a drug like Eplerenone lies in the Kinetic Isotope Effect (KIE) [5]. A deuterium-carbon bond (C-D) is stronger and harder to break than a hydrogen-carbon bond (C-H). If metabolism occurs at a site where hydrogen is replaced by deuterium, the rate of that metabolic step can be significantly reduced.
This can lead to:
For this compound, the deuteration on the methyl ester is strategically chosen. It is hypothesized to protect the ester from hydrolytic cleavage, a potential degradation and metabolic pathway, thereby potentially enhancing its stability [1] [2].
This compound is a deuterium-labeled analog of the pharmaceutical compound eplerenone, which is a selective aldosterone receptor antagonist used in the management of heart failure with reduced ejection fraction and hypertension. The chemical structure of this compound incorporates three deuterium atoms in place of hydrogen atoms at the methyl ester position, resulting in a molecular weight of 417.52 g/mol compared to 414.50 g/mol for the unlabeled compound [1]. This deliberate isotopic modification creates a nearly identical chemical compound that exhibits similar chromatographic behavior and extraction characteristics as native eplerenone, while being distinguishable by mass spectrometry due to its 3 Da mass difference.
The implementation of this compound as an internal standard (IS) in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) bioanalysis provides significant advantages for accurate quantification of eplerenone in biological matrices. As a stable isotope-labeled internal standard, this compound effectively compensates for analytical variability during sample preparation, injection, ionization, and matrix effects, thereby improving the precision, accuracy, and reliability of quantitative results [2]. This is particularly crucial in regulated bioanalysis for therapeutic drug monitoring and pharmacokinetic studies, where high data quality is essential for informed clinical decision-making.
This compound is specifically designed as an isotopic analog of the parent drug eplerenone with strategic deuterium incorporation to maintain nearly identical physicochemical properties while being distinguishable by mass spectrometry. The table below summarizes the key characteristics of this compound:
Table 1: Chemical and Physical Properties of this compound
| Property | Specification |
|---|---|
| Molecular Formula | C₂₄H₂₇D₃O₆ |
| Molecular Weight | 417.52 g/mol |
| IUPAC Name | methyl-d3 (4aS,5aR,6aS,7R,9aS,9bR,10R)-4a,6a-dimethyl-2,5′-dioxo-2,4,4a,4′,5a,5′,6,6a,8,9,9a,9b,10,11-tetradecahydro-3H,3'H-spiro[cyclopenta[1,2]phenanthro[4,4a-b]oxirene-7,2′-furan]-10-carboxylate |
| CAS Number | Not assigned |
| Synonyms | Epoxymexrenone-d3; Inspra-d3; SC-66110-d3; CGP 30083-d3 |
| Isotopic Purity | Typically >98% (vendor-specific) |
| Storage Conditions | Room temperature in continental US; may vary elsewhere |
The structural similarity between this compound and the native compound ensures nearly identical behavior during sample preparation, chromatographic separation, and ionization processes. The deuterium atoms are incorporated at the methyl ester position, which is stable under typical analytical conditions and does not undergo significant hydrogen-deuterium exchange [2]. This strategic positioning maintains the chemical equivalence necessary for an effective internal standard while providing a consistent mass difference for detection by mass spectrometry.
The sample preparation protocol utilizes solid-phase extraction (SPE) for efficient isolation and purification of eplerenone and its metabolites from biological matrices. The following procedure is adapted from a validated clinical trial method [3]:
This sample preparation protocol can be automated using systems such as the Zymark RapidTrace automation system to improve reproducibility and throughput [3]. The method achieves effective cleanup of biological samples, minimizing matrix effects while maintaining high recovery of the target analytes.
Optimal chromatographic separation is critical for resolving eplerenone, its metabolites, and the internal standard from potential matrix interferences. The following conditions have been validated for this analysis [3]:
Table 2: Liquid Chromatography Conditions
| Parameter | Specification |
|---|---|
| HPLC Column | Zorbax XDB-C₈ (2.1 × 50 mm, 5 μm) or equivalent |
| Mobile Phase | Acetonitrile:water (40:60, v/v) containing 10 mM ammonium acetate, pH 7.4 |
| Flow Rate | 0.2-0.4 mL/min (optimize for specific instrument configuration) |
| Injection Volume | 5-20 μL (depending on sensitivity requirements) |
| Column Temperature | Ambient or controlled (25-40°C) |
| Autosampler Temperature | 4-10°C (to maintain sample stability) |
| Run Time | 5 minutes per sample |
The chromatographic method employs a reverse-phase separation mechanism with a relatively short run time of 5 minutes, enabling high-throughput analysis of approximately 100 human urine samples per run [3]. The use of ammonium acetate in the mobile phase promotes efficient ionization in the mass spectrometer while maintaining neutral pH conditions compatible with the stability of eplerenone and its internal standard.
The mass spectrometric detection utilizes multiple reaction monitoring (MRM) in both positive and negative ionization modes to achieve optimal sensitivity for eplerenone and its hydrolyzed metabolite. The method employs polarity switching during the chromatographic run to accommodate the different ionization preferences of the parent drug and its metabolite [3]:
Table 3: Mass Spectrometry Parameters for Analytes and Internal Standard
| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
|---|---|---|---|---|
| Eplerenone | Positive | 415.2 | 163.1 | Compound-specific optimization |
| This compound (IS) | Positive | 418.2 | 163.1 | Same as eplerenone |
| Hydrolyzed Metabolite | Negative | 431.2 | 337.2 | Compound-specific optimization |
The mass spectrometer conditions should be optimized for each specific instrument, but general parameters include:
The use of this compound as internal standard provides accurate quantification by correcting for variations in sample preparation, matrix effects, and instrument performance. The MRM transition for this compound (m/z 418.2 → 163.1) closely mirrors that of native eplerenone while being distinguishable by mass, enabling reliable normalization of analytical data.
The validated LC-MS/MS method incorporating this compound as an internal standard demonstrates excellent analytical performance across key validation parameters. The table below summarizes the method validation data based on published studies [3]:
Table 4: Method Validation Summary for Eplerenone Quantification
| Validation Parameter | Performance Characteristics |
|---|---|
| Linear Range | 50-10,000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL for both eplerenone and its hydrolyzed metabolite |
| Precision (Intra-day) | <15% RSD (typically 2-8% at mid-range concentrations) |
| Precision (Inter-day) | <15% RSD |
| Accuracy | 85-115% of nominal values |
| Extraction Recovery | Consistent and >70% for both eplerenone and this compound |
| Matrix Effects | Minimal, effectively normalized by this compound IS |
| Carryover | <20% of LLOQ in blank samples following high concentration samples |
The validation data demonstrate that the method with this compound as internal standard provides reliable quantification of eplerenone across the specified concentration range. The precision and accuracy values meet the acceptance criteria established in regulatory guidelines for bioanalytical method validation. The use of this compound effectively compensates for matrix effects that can suppress or enhance ionization in the mass spectrometer, resulting in improved data quality compared to methods that use structural analog internal standards or no internal standard.
The following diagram illustrates the complete experimental workflow for sample preparation, LC-MS/MS analysis, and data processing using this compound as an internal standard:
Diagram 1: Complete experimental workflow for LC-MS/MS analysis of eplerenone using this compound as internal standard
The workflow demonstrates the systematic process from sample collection to final quantification, highlighting the critical role of this compound throughout the procedure. The internal standard is added at the initial stage to compensate for variability in all subsequent steps, including extraction efficiency, chromatographic performance, and mass spectrometric detection.
The use of this compound as an internal standard in LC-MS/MS assays enables precise quantification of eplerenone in various clinical and research applications:
Therapeutic Drug Monitoring (TDM): Eplerenone is used for heart failure with reduced ejection fraction and hypertension, often requiring monitoring to ensure optimal dosing [4]. The LC-MS/MS method with this compound allows accurate measurement of drug levels in patient samples, supporting individualized therapy.
Pharmacokinetic Studies: The assay enables characterization of absorption, distribution, metabolism, and excretion profiles of eplerenone in clinical trials [3]. The high precision achieved with this compound facilitates accurate determination of pharmacokinetic parameters.
Drug Interaction Studies: Eplerenone is metabolized primarily via CYP3A4 and is subject to drug-drug interactions [4]. The validated method allows investigation of how concomitant medications affect eplerenone exposure.
Adherence Monitoring: The method can be implemented to assess patient compliance with eplerenone therapy by detecting drug levels in biological samples [5].
The implementation of this compound as an internal standard is particularly valuable in clinical research settings where high data quality is essential. For example, the method has been applied in studies investigating the additive effect of eplerenone to ACE inhibitor therapy in diabetic nephropathy, where precise drug quantification is necessary to establish exposure-response relationships [6].
Successful implementation of this compound as an internal standard requires attention to several technical aspects:
Deuterium Isotope Effects: Although minimal, slight chromatographic separation between eplerenone and this compound may occur due to isotopic effects. This should be characterized during method development to ensure proper integration of peaks.
Ionization Suppression: While this compound corrects for most matrix effects, severe ionization suppression can still affect accuracy. Optimal sample cleanup and chromatographic separation should be maintained to minimize this issue.
Internal Standard Purity: The isotopic purity of this compound should be verified to ensure minimal contribution to the native eplerenone MRM channel. Vendors typically provide certificates of analysis specifying isotopic purity [2].
Stability Considerations: Both eplerenone and this compound should be evaluated for stability under storage and processing conditions, including freeze-thaw stability, benchtop stability, and processed sample stability in the autosampler.
Regular monitoring of quality control samples and participation in proficiency testing programs when available help maintain the long-term reliability of the method. The use of this compound as internal standard provides a robust foundation for generating high-quality analytical data throughout the method's lifecycle.
This compound serves as an excellent internal standard for the accurate quantification of eplerenone in biological matrices using LC-MS/MS. The deuterium-labeled analog effectively compensates for analytical variability throughout the sample preparation, chromatographic separation, and mass spectrometric detection processes. The validated method demonstrates superior performance with a linear range of 50-10,000 ng/mL, precision within 15% RSD, and appropriate accuracy profiles meeting regulatory standards for bioanalytical methods.
Implementation of this methodology enables reliable quantification of eplerenone for therapeutic drug monitoring, pharmacokinetic studies, and clinical research applications. The use of this compound as an internal standard represents a best practice approach for generating high-quality data to support clinical decision-making and advance understanding of eplerenone's clinical pharmacology.
Eplerenone (Inspra) represents a selective aldosterone receptor antagonist (SARA) that has gained significant importance in cardiovascular pharmacotherapy. As a mineralocorticoid receptor antagonist, eplerenone exhibits a more favorable receptor selectivity profile compared to its predecessor spironolactone, thereby minimizing sex hormone-related adverse effects. The therapeutic significance of eplerenone is well-established in the management of chronic heart failure and post-myocardial infarction cardiac protection, with the EMPHASIS-HF trial demonstrating a 37% reduction in cardiovascular mortality or heart failure hospitalization compared to placebo [1]. Additionally, eplerenone finds application in the treatment of essential hypertension, offering clinicians a valuable option for patients requiring renin-angiotensin-aldosterone system modulation.
The pharmacokinetic profile of eplerenone is characterized by extensive metabolism, with the hydrolyzed metabolite (open lactone form) representing a primary circulating species. The chemical interconversion between the closed lactone (parent drug) and open lactone forms presents unique analytical challenges, necessitating careful control of experimental conditions during sample preparation and analysis to prevent artificial conversion [2]. Furthermore, the structural complexity of the steroid-based molecule, with its 9,11α-epoxide, 17α-γ-lactone, and 7α-carbomethoxy moieties, makes it susceptible to various degradation pathways and process-related impurities that may compromise analytical accuracy [3].
The implementation of deuterated internal standards, specifically stable isotope-labeled analogues of eplerenone and its metabolite, has revolutionized the quantitative analysis of this drug in biological matrices. This approach addresses matrix effects and recovery variations that frequently plague LC-MS/MS bioanalysis, thereby enhancing the reliability of pharmacokinetic data generated during clinical drug development and therapeutic drug monitoring. The following application notes provide comprehensive protocols for the accurate quantification of eplerenone and its hydrolyzed metabolite in human plasma and urine, incorporating advanced mass spectrometric detection techniques optimized for high sensitivity and selectivity [4] [5].
The quantitative determination of eplerenone and its hydrolyzed metabolite in biological matrices employs a validated LC-MS/MS assay with stable isotope-labeled internal standards. The fundamental approach involves solid-phase extraction for sample clean-up, followed by chromatographic separation on reversed-phase columns and tandem mass spectrometric detection using multiple reaction monitoring (MRM). A critical aspect of the methodology is the use of polarity switching during mass spectrometric detection to optimally ionize eplerenone (positive mode) and its metabolite (negative mode) within a single analytical run [4] [2].
The experimental workflow follows a systematic sequence: (1) sample collection and stabilization; (2) addition of deuterated internal standards; (3) automated solid-phase extraction; (4) chromatographic separation; (5) mass spectrometric detection with polarity switching; and (6) data processing and quantification. The entire process is designed to maintain the integrity of lactone ring and prevent interconversion between the closed and open forms through careful control of pH and temperature conditions throughout the analytical procedure [2].
Table 1: Key Analytical Characteristics of Eplerenone and Hydrolyzed Metabolite Assays
| Parameter | Plasma Assay | Urine Assay |
|---|---|---|
| Linear Range | 10-2500 ng/mL | 50-10000 ng/mL |
| LLOQ | 10 ng/mL | 50 ng/mL |
| Precision (CV%) | <15% over range | <15% over range |
| Accuracy | 85-115% | 85-115% |
| Analysis Time | 5 min/injection | 5 min/injection |
| Throughput | 80 samples/run | 100 samples/run |
The following workflow diagram illustrates the complete analytical procedure from sample preparation to data analysis:
For plasma samples, transfer 400 μL of human plasma into a polypropylene tube. Add 100 μL of internal standard working solution (containing eplerenone-d₃ and metabolite-d₄ at appropriate concentrations in methanol). Vortex mix the samples for 30 seconds to ensure proper integration of internal standards. The samples are then subjected to automated solid-phase extraction using C18 cartridges preconditioned with methanol and water. The extraction sequence involves loading samples, washing with water, and eluting with acetonitrile. The eluates are collected and diluted with 20 mM ammonium acetate aqueous solution (1:1 ratio) to minimize solvent effects and prevent potential lactone interconversion. The final extracts are transferred to autosampler vials for LC-MS/MS analysis [2] [5].
For high-throughput applications requiring simpler preparation, an alternative protein precipitation protocol can be employed. Mix 50 μL of plasma with 130 μL of methanol and 50 μL of internal standard solution. Shake the mixture for 2 minutes at 2050 rpm, followed by centrifugation at 27,500×g for 5 minutes at 4°C. The supernatant is directly transferred to autosampler vials for analysis. While this approach offers rapid processing, it may result in higher matrix effects compared to SPE and is recommended primarily for high-concentration samples or when sample volume is limited [6].
For urine analysis, the sample preparation follows a similar SPE approach but with modifications to address the different matrix composition. After thawing and vortex mixing, 500 μL of urine is combined with 100 μL of internal standard solution. The samples are subjected to C18 solid-phase extraction using an automated system. The extraction protocol includes cartridge conditioning with methanol and water, sample loading, washing with 5% methanol in water, and elution with acetonitrile. The eluates are diluted with an equal volume of 20 mM ammonium acetate and directly injected onto the LC-MS/MS system. For urine samples with anticipated high analyte concentrations, an additional dilution step with control urine may be incorporated to bring the concentrations within the calibrated range [4].
Prepare matrix-matched calibration standards by spiking appropriate volumes of working standard solutions into control plasma or urine to generate concentrations spanning the expected range (10-2500 ng/mL for plasma; 50-10000 ng/mL for urine). Include a zero standard (blank matrix with internal standards) and double blank (blank matrix without internal standards) in each analytical run. Quality control samples should be prepared at four concentrations: lower limit of quantitation (LLOQ), low, medium, and high levels, using independently prepared stock solutions. All calibration and QC samples undergo the same extraction procedure as unknown samples to ensure methodological consistency [4] [6].
Chromatographic separation is achieved using a reversed-phase C8 or C18 column maintained at 30-40°C. The mobile phase consists of acetonitrile:water (40:60, v/v) containing 10 mM ammonium acetate (pH 7.4) delivered at a flow rate of 0.2-0.3 mL/min for narrow-bore columns. For alternative methods employing ammonium fluoride as ionization enhancer, the aqueous phase comprises 5 mM HFIP and 2.5 mM NH₄F in a mixture of THF and water (36:1000), with isocratic elution using methanol (35:65) [4] [6]. The total run time is 5 minutes, with eplerenone and its metabolite eluting at approximately 2.5-3.5 minutes. The autosampler temperature is maintained at 4°C to ensure sample stability, and the injection volume is typically 10-20 μL [2] [5].
Table 2: Mass Spectrometry Parameters for Eplerenone and Metabolite
| Parameter | Eplerenone | Hydrolyzed Metabolite | Internal Standards |
|---|---|---|---|
| Ionization Mode | Positive ESI | Negative ESI | Positive/Negative ESI |
| Precursor Ion (m/z) | 415 | 431 | 418 (eplerenone-d₃) |
| Product Ion (m/z) | 163 | 337 | 166 (eplerenone-d₃) |
| Dwell Time (ms) | 100 | 100 | 100 |
| Collision Energy (V) | Optimized for each system | Optimized for each system | Same as analytes |
| Capillary Voltage (V) | 3.5-4.5 | 3.5-4.5 | 3.5-4.5 |
| Source Temperature | 250-350°C | 250-350°C | 250-350°C |
Mass spectrometric detection is performed using triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode. The ionization source parameters are optimized as follows: sheath gas temperature 350°C, drying gas temperature 250°C, nebulizer pressure 40 psi, sheath gas flow 11 L/min, and capillary voltage 3.5-4.5 kV. A critical feature of the method is the implementation of polarity switching during the chromatographic run—positive polarity for eplerenone and negative polarity for its hydrolyzed metabolite—with the switch occurring at approximately 2.5 minutes after injection. The use of ammonium fluoride as mobile phase additive has been shown to enhance signal intensity for steroid-like molecules by 70-fold on average, significantly improving assay sensitivity [6]. The mass transitions monitored are m/z 415→163 for eplerenone and m/z 431→337 for the hydrolyzed metabolite, with corresponding transitions for the deuterated internal standards [4] [5].
The validation of the LC-MS/MS method for eplerenone and its hydrolyzed metabolite followed regulatory guidelines for bioanalytical method validation, assessing key parameters including linearity, sensitivity, precision, accuracy, and stability. The assay demonstrated linear response over the concentration range of 10-2500 ng/mL in plasma and 50-10000 ng/mL in urine, with correlation coefficients (r) exceeding 0.99 for both analytes. The lower limit of quantification (LLOQ) was established at 10 ng/mL for plasma and 50 ng/mL for urine, with precision (CV) <20% and accuracy within 80-120% of nominal values at these concentrations [4] [5].
The intra-day and inter-day precision for quality control samples across the concentration range showed coefficients of variation less than 15%, while accuracy values ranged from 85% to 115% of nominal concentrations. Matrix effects were systematically evaluated by comparing analyte responses in post-extraction spiked samples versus pure standard solutions, with normalization using deuterated internal standards effectively compensating for suppression or enhancement effects. The extraction recovery for eplerenone and its metabolite exceeded 85% using the automated SPE protocol, demonstrating efficient and consistent sample clean-up [2] [6].
Table 3: Stability of Eplerenone and Metabolite Under Various Conditions
| Stability Condition | Eplerenone | Hydrolyzed Metabolite |
|---|---|---|
| Bench Top (24 h, RT) | Stable | Stable |
| Processed (24 h, 4°C) | Stable | Stable |
| Three Freeze-Thaw Cycles | Stable | Stable |
| Long-Term (-70°C, 5 months) | Stable | Stable |
| Stress Conditions | Degradation Observed | Degradation Observed |
| Acid Hydrolysis (1M HCl) | 8.4% degradation | Significant degradation |
| Base Hydrolysis (0.5M NaOH) | 19.8% degradation | Extensive degradation |
| Oxidative (15% H₂O₂) | Moderate degradation | Moderate degradation |
Stability assessments confirmed that eplerenone and its metabolite remained stable under various storage and processing conditions, including bench-top stability (24 hours at room temperature), processed sample stability (24 hours at 4°C in autosampler), three freeze-thaw cycles, and long-term storage at -70°C for 5 months. However, forced degradation studies revealed significant susceptibility to acidic and basic hydrolysis, with base hydrolysis producing up to 19.8% degradation and generating a major degradation product at RRT 0.31, identified as "Methyl hydrogen 9,11 dihydroxy, 17-α-hydroxy-" derivative [7]. This underscores the importance of controlled pH conditions throughout sample handling and analysis to prevent artificial degradation.
The validated LC-MS/MS method with deuterated internal standards has been successfully applied to clinical pharmacokinetic studies of eplerenone, supporting drug development programs and therapeutic drug monitoring. The assay enables reliable quantification of both the parent drug and its active metabolite in plasma and urine, providing comprehensive absorption, distribution, metabolism, and excretion (ADME) profiles. The high sensitivity and specificity of the method permit accurate characterization of terminal elimination half-lives and metabolic ratios, which are crucial for establishing dose-response relationships and optimizing dosing regimens in specific patient populations [4] [5].
The implementation of stable isotope-labeled internal standards represents a critical advancement in the bioanalysis of eplerenone, effectively controlling for variable extraction efficiency and ionization matrix effects that commonly compromise the reliability of LC-MS/MS assays. The polarity switching capability of modern mass spectrometers allows simultaneous quantification of both the parent drug and metabolite despite their different optimal ionization modes, significantly enhancing analytical throughput. Furthermore, the incorporation of ammonium fluoride as mobile phase additive provides substantial signal enhancement for steroid-like molecules, potentially lowering the limits of quantification and extending the utility of the method to microdosing studies and other applications requiring ultra-high sensitivity [6].
Eplerenone is a selective mineralocorticoid receptor antagonist that plays a crucial role in the management of cardiovascular diseases, including heart failure with reduced ejection fraction and hypertension. Unlike its predecessor spironolactone, eplerenone demonstrates significantly higher selectivity for mineralocorticoid receptors, resulting in a reduced incidence of sex hormone-related adverse effects such as gynecomastia [1] [2]. The pharmacological activity of eplerenone centers on its ability to competitively antagonize aldosterone binding, thereby modulating sodium and water reabsorption in the kidney while also providing direct cardioprotective effects through reduction of myocardial fibrosis and vascular inflammation [1] [3]. Understanding the pharmacokinetic profile of eplerenone is essential for optimizing its therapeutic efficacy and minimizing potential adverse effects, particularly dose-dependent hyperkalemia which requires careful monitoring in clinical practice [1] [4].
The pharmacokinetic profile of eplerenone presents several analytical challenges that necessitate highly precise and accurate quantification methods. Eplerenone exhibits nonlinear pharmacokinetics at doses exceeding the therapeutic range, primarily attributed to saturable protein binding behavior observed both in vitro and in clinical studies [5]. With approximately 50% protein binding and a relatively short elimination half-life of 4-6 hours, eplerenone undergoes extensive hepatic metabolism primarily via CYP3A4-mediated pathways [6]. These characteristics, combined with the complex reversible metabolism between eplerenone and its primary metabolite SC-70303, create a compelling need for robust bioanalytical methods that can accurately discriminate between the parent drug and its metabolites across various biological matrices [5].
Eplerenone-d3, a deuterium-labeled analog of eplerenone, serves as an indispensable internal standard for advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications in pharmacokinetic research. The incorporation of three deuterium atoms into the methyl ester group of the eplerenone molecule results in a predictable mass shift of 3 atomic mass units (amu) while maintaining nearly identical chemical and chromatographic properties to the unlabeled compound [7]. This strategic isotopic labeling enables researchers to effectively compensate for analytical variability arising from sample preparation, matrix effects, and instrument fluctuations, thereby significantly enhancing the precision, accuracy, and reliability of eplerenone quantification in complex biological samples such as plasma, serum, and tissues.
The development of robust bioanalytical methods for eplerenone quantification requires a comprehensive understanding of the physicochemical properties of both the native drug and its deuterated internal standard. Eplerenone possesses a molecular formula of C₂₄H₃₀O₆ with a molecular weight of 414.49 g/mol, while this compound incorporates three deuterium atoms in its structure, resulting in a molecular formula of C₂₄H₂₇D₃O₆ and a molecular weight of 417.52 g/mol [7]. This deliberate mass difference provides the foundation for their discrimination in mass spectrometric analysis while maintaining nearly identical chromatographic behavior. Both compounds share the same complex steroidal structure characterized by a spironolactone backbone with specific modifications that confer selective mineralocorticoid receptor antagonism, including an epoxide moiety and methyl ester group where the deuterium substitution occurs.
The structural homology between eplerenone and this compound ensures that they exhibit virtually identical chemical properties, extraction efficiencies, and chromatographic retention times, making the deuterated analog an ideal internal standard for quantification assays. However, their distinct mass signatures allow for clear differentiation in mass spectrometric detection, with eplerenone typically showing a precursor ion at m/z 415.2 [M+H]⁺ and this compound at m/z 418.2 [M+H]⁺ under positive electrospray ionization conditions. The primary fragmentation patterns for both compounds involve cleavage of the methyl ester group and lactone ring, yielding characteristic product ions that can be monitored for selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) transitions, thus providing high specificity for accurate quantification in complex biological matrices.
Table 1: Optimal LC-MS/MS Parameters for Eplerenone and this compound Analysis
| Parameter | Specification | Notes |
|---|---|---|
| Chromatography | Reverse-phase C18 column (50-100 mm × 2.1-4.6 mm, 1.8-5 μm) | Maintains peak symmetry and resolution |
| Mobile Phase | A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile or methanol | Acidic modifiers enhance ionization |
| Gradient Program | Linear gradient from 30% B to 95% B over 3-5 minutes | Enables adequate retention (~2-4 min) and separation |
| Flow Rate | 0.3-0.8 mL/min | Optimized for column dimensions and backpressure |
| Ionization Mode | Positive electrospray ionization (ESI+) | Higher sensitivity compared to ESI- |
| MRM Transitions | Eplerenone: 415.2→163.1; this compound: 418.2→163.1 | Monitor specific fragment ions for selectivity |
| Collision Energy | 15-25 eV | Compound-specific optimization required |
| Source Temperature | 300-500°C | Dependent on instrument platform |
The optimization of liquid chromatography conditions begins with column selection, where reverse-phase C18 columns with dimensions of 50-100 mm in length and particle sizes of 1.8-5 μm provide an optimal balance between analysis time, resolution, and backpressure. The mobile phase composition should incorporate acidic modifiers such as 0.1% formic acid to enhance protonation of the analytes and improve peak shape. A carefully designed gradient program with a runtime of 5-7 minutes typically provides sufficient chromatographic resolution while maintaining high throughput capabilities essential for processing large sample batches in pharmacokinetic studies. The flow rate should be optimized according to column dimensions, typically ranging from 0.3 mL/min for narrower bore columns to 0.8 mL/min for standard 4.6 mm columns, ensuring efficient separation without excessive backpressure.
For mass spectrometric detection, ion source parameters must be meticulously optimized to maximize ionization efficiency while minimizing in-source fragmentation. The declustering potential and collision energy should be systematically calibrated to achieve optimal signal intensity for the specific MRM transitions monitored. For eplerenone and this compound, the transition from protonated molecular ions [M+H]⁺ to the characteristic fragment at m/z 163.1 typically provides the highest sensitivity and specificity, though confirmation transitions should also be monitored to ensure analytical reliability. The dwell times for each MRM transition should be sufficiently long to acquire enough data points across chromatographic peaks (typically 15-25 points per peak) while maintaining adequate cycle times for precise quantification.
Protein precipitation represents the most straightforward sample preparation approach for eplerenone quantification using this compound as internal standard. To implement this protocol, transfer 100 μL of plasma sample into a clean microcentrifuge tube and add 10 μL of working this compound internal standard solution (typically 1 μg/mL in methanol). Then add 300 μL of ice-cold acetonitrile containing 0.1% formic acid to precipitate plasma proteins. Vortex the mixture vigorously for 30-60 seconds to ensure complete protein denaturation and drug extraction, followed by centrifugation at 14,000 × g for 10 minutes at 4°C. Carefully transfer the supernatant to a clean autosampler vial or 96-well plate for LC-MS/MS analysis. While this method offers simplicity and high recovery (>95%), it may not adequately remove phospholipids and other matrix components that can cause ion suppression in mass spectrometric detection.
For enhanced sample clean-up and improved method sensitivity, liquid-liquid extraction (LLE) provides a robust alternative. To perform LLE, aliquot 100 μL of plasma sample into a glass tube and add 10 μL of this compound internal standard solution. Then add 1 mL of methyl tert-butyl ether (MTBE) or ethyl acetate as extraction solvent. Cap the tubes securely and mix by vortexing for 10 minutes, followed by centrifugation at 5,000 × g for 5 minutes to achieve phase separation. Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 μL of mobile phase initial conditions (typically 30% organic solvent), vortex for 30 seconds, and transfer to an autosampler vial for analysis. The LLE method typically achieves extraction efficiencies of 85-95% while effectively removing phospholipids and other non-polar matrix interferences.
For the highest level of sample clean-up and optimal removal of matrix effects, solid-phase extraction (SPE) protocols are recommended. Condition a reverse-phase C18 SPE cartridge (30 mg, 1 mL) with 1 mL of methanol followed by 1 mL of water. Load 100 μL of plasma sample (pre-mixed with 10 μL this compound internal standard and 100 μL of phosphate buffer, pH 3.0) onto the conditioned cartridge. Wash with 1 mL of 5% methanol in water to remove polar impurities, then elute eplerenone and this compound with 1 mL of methanol containing 1% ammonium hydroxide. Evaporate the eluent to dryness under nitrogen and reconstitute in 100 μL of mobile phase for LC-MS/MS analysis. While more time-consuming, SPE provides exceptional sample clean-up, particularly beneficial for challenging matrices or when analyzing samples from special populations such as patients with renal or hepatic impairment.
Table 2: Preparation of Calibration Standards and Quality Control Samples
| Sample Type | Concentration Range | Preparation Method | Acceptance Criteria |
|---|---|---|---|
| Stock Solutions | 1 mg/mL in methanol | Weigh accurately, dissolve in methanol, store at -80°C | Stable for 6 months |
| Working Solutions | 0.1-100 μg/mL in methanol:water (1:1) | Serial dilution from stock solutions | Prepare fresh weekly |
| Calibration Standards | 1-1000 ng/mL in blank plasma | Spiked with working solutions | R² > 0.995 |
| Quality Controls (QCs) | LLOQ: 1 ng/mL; Low: 3 ng/mL; Medium: 100 ng/mL; High: 800 ng/mL | Independent weighing and preparation | ±15% of nominal (±20% for LLOQ) |
| Stability Samples | Low and High QCs under various conditions | Process alongside study samples | ±15% of fresh samples |
The preparation of calibration standards begins with accurate weighing of eplerenone reference standard (typically 10 mg) dissolved in 10 mL of methanol to create a primary stock solution of 1 mg/mL. Prepare this compound internal standard stock solution following the same procedure. From these primary stocks, prepare working solutions through appropriate serial dilutions using methanol:water (1:1, v/v) to cover the expected concentration range in samples. For the calibration curve, spike appropriate volumes of working solutions into blank plasma to generate concentrations typically spanning 1-1000 ng/mL, which encompasses the therapeutic range observed in clinical studies where maximum plasma concentrations (Cₘₐₓ) of approximately 1620 ng/mL have been reported following 100 mg doses [8]. Process these calibration standards alongside study samples using the same sample preparation procedure.
Quality control samples should be prepared independently from separate stock solutions at four concentration levels: lower limit of quantification (LLOQ), low (3x LLOQ), medium (mid-range), and high (near the upper limit of quantification) concentrations. Aliquot and store QC samples at -80°C until analysis. During each analytical run, include QC samples at these concentrations in duplicate at the beginning, middle, and end of the batch to monitor method performance throughout the sequence. The acceptance criteria for analytical runs typically require that at least 67% of all QCs and 50% at each concentration level fall within ±15% of their nominal values, except for the LLOQ which allows ±20% deviation. Additionally, calibration standards should demonstrate a coefficient of determination (R²) of 0.995 or better when fitted to an appropriate regression model (typically linear or quadratic with 1/x² weighting).
The LC-MS/MS analysis should be performed using a validated system comprising a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer equipped with an electrospray ionization source. Begin system setup by allowing sufficient time for instrument stabilization, typically 30-60 minutes after mass spectrometer startup, and perform necessary calibration and tuning according to manufacturer specifications. Prepare mobile phases freshly using HPLC-grade solvents and high-purity water (18 MΩ·cm resistivity), filtering through 0.2 μm membranes and degassing by sonication for 15 minutes before use. Prime the LC system with starting mobile phase conditions and ensure stable backpressure before injection.
Establish chromatographic conditions using a reverse-phase C18 column maintained at 40°C. Employ a binary gradient with mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile) at a flow rate of 0.4 mL/min. Program the gradient as follows: 0-0.5 min: 30% B; 0.5-4.0 min: linear increase to 95% B; 4.0-5.0 min: hold at 95% B; 5.0-5.1 min: return to 30% B; and 5.1-7.0 min: re-equilibration at 30% B. Maintain the autosampler temperature at 10°C and use an injection volume of 5-10 μL, depending on sensitivity requirements.
For mass spectrometric detection, operate the instrument in positive ionization mode with the following typical source parameters: ion spray voltage: 5500 V; source temperature: 500°C; curtain gas: 30 psi; ion source gas 1: 50 psi; ion source gas 2: 60 psi. Optimize compound-dependent parameters for the specific MRM transitions: for eplerenone (m/z 415.2→163.1), set declustering potential to 80 V and collision energy to 22 V; for this compound (m/z 418.2→163.1), use identical parameters to ensure consistent behavior. Set the dwell time for each transition to 150 ms to acquire sufficient data points across chromatographic peaks. Begin data acquisition 1.5 minutes after injection to exclude solvent front and early eluting compounds, continuing until 4.5 minutes to cover the retention window for both eplerenone and this compound (typically 2.5-3.5 minutes).
Figure 1: Experimental workflow for the quantification of eplerenone in biological samples using this compound as internal standard, covering sample preparation, LC-MS/MS analysis, and data processing stages.
Before applying the developed analytical method to actual pharmacokinetic studies, comprehensive method validation must be conducted following regulatory guidelines such as the FDA Bioanalytical Method Validation guidance. The validation should establish assay specificity by demonstrating no significant interference at the retention times of eplerenone and this compound from at least six different sources of blank matrix. The lower limit of quantification (LLOQ) should be determined as the lowest concentration that can be measured with acceptable accuracy (80-120%) and precision (≤20% CV), typically 1 ng/mL for eplerenone, which provides sufficient sensitivity to characterize the terminal elimination phase where concentrations decline to approximately 5% of Cₘₐₓ within 24 hours post-dose based on its 4-6 hour half-life [6] [8].
The linearity of the method should be established across the calibration range (1-1000 ng/mL) using a minimum of six non-zero standards analyzed in duplicate over three separate runs, with correlation coefficients (R²) exceeding 0.995. Accuracy and precision should be evaluated using QC samples at four concentration levels (LLOQ, low, medium, high) with five replicates each in within-run and between-run assessments. Acceptance criteria typically require accuracy within ±15% of nominal values (±20% for LLOQ) and precision not exceeding 15% CV (20% for LLOQ). Extraction recovery should be consistent and reproducible, with no requirement for 100% recovery, but significant variation between concentrations should be avoided. Matrix effects must be thoroughly investigated using at least six different lots of matrix, including any special matrices (e.g., hemolyzed or lipemic plasma) that might be encountered in study samples, with the internal standard-normalized matrix factor demonstrating CV values ≤15%.
Table 3: Key Pharmacokinetic Parameters of Eplerenone from Clinical Studies
| Parameter | Value | Study Conditions | Reference |
|---|---|---|---|
| Bioavailability | ~70% | Oral administration without regard to food | [1] |
| Tₘₐₓ (h) | 1.0-2.0 | Range across multiple doses | [8] |
| Cₘₐₓ (ng/mL) | 1620.1 ± 320.4 | After 100 mg multiple doses for 7 days | [8] |
| AUC₀-₂₄h,ss (ng·h/mL) | 8763.6 ± 1520.8 | After 100 mg multiple doses for 7 days | [8] |
| Half-life (h) | 3.4-6.0 | Varies by dose and study population | [1] [8] |
| Vd (L) | 43-90 | Suggesting extensive tissue distribution | [6] |
| Protein Binding | ~50% (saturable) | Concentration-dependent binding | [5] [6] |
| CL/F (L/h) | 10-13 | Apparent oral clearance | [6] [8] |
The validated this compound-based LC-MS/MS method finds extensive application in preclinical pharmacokinetic studies where understanding the absorption, distribution, metabolism, and excretion (ADME) profile of eplerenone is essential for drug development. In these studies, the method enables precise quantification of eplerenone concentrations in plasma and tissues following administration to animal models, providing critical data on bioavailability, tissue penetration, and exposure-response relationships. The high sensitivity of the assay allows for complete characterization of the concentration-time profile, including accurate determination of terminal elimination half-life and assessment of dose proportionality. Furthermore, the method can be adapted to simultaneously quantify the major metabolite SC-70303, providing insights into the reversible metabolic pathway that contributes to the complex pharmacokinetic behavior of eplerenone, particularly the nonlinear pharmacokinetics observed at higher doses [5].
In clinical pharmacokinetic studies, the this compound-based method plays a crucial role in characterizing the disposition of eplerenone in human subjects, establishing bioequivalence for generic formulations, and evaluating potential drug-drug interactions. The assay has been successfully employed in studies examining the dose-dependent pharmacokinetics of eplerenone, revealing the saturable protein binding that underlies its nonlinear behavior at doses exceeding 100 mg [5]. Additionally, the method facilitates therapeutic drug monitoring in special populations, such as patients with renal or hepatic impairment, where altered drug disposition may necessitate dose adjustments. The high specificity of the MRM-based detection eliminates interference from concomitant medications or endogenous compounds, ensuring reliable results even in complex patient populations receiving multiple cardiovascular medications.
The application of this methodology has yielded valuable insights into the population pharmacokinetics of eplerenone, enabling the identification of covariates that influence drug exposure and supporting model-informed precision dosing approaches. Population pharmacokinetic models incorporating saturable protein binding and the reversible metabolism between eplerenone and SC-70303 have successfully characterized the nonlinear pharmacokinetics observed in clinical studies, demonstrating that the area under the plasma concentration-time curve of eplerenone increases less than proportionally with increasing dose, while that of SC-70303 increases proportionally [5]. These findings have important implications for dose selection in various patient populations and provide a scientific basis for optimizing eplerenone therapy across the spectrum of cardiovascular diseases.
The application of This compound as an internal standard in LC-MS/MS-based bioanalytical methods represents a critical advancement in the precise quantification of eplerenone for comprehensive pharmacokinetic studies. The methodological approaches detailed in these application notes provide researchers with robust protocols for accurate determination of eplerenone concentrations across various biological matrices, enabling thorough characterization of its complex pharmacokinetic profile. The deuterium-labeled internal standard effectively compensates for analytical variability throughout the sample preparation and analysis workflow, ensuring data quality and reliability that meets rigorous regulatory standards for bioanalytical method validation.
The pharmacokinetic data generated using these methodologies have significantly enhanced our understanding of eplerenone's disposition characteristics, particularly the saturable protein binding and nonlinear pharmacokinetics that emerge at higher dose levels. These insights are clinically relevant for optimizing dosing regimens in diverse patient populations, especially those with conditions that may alter protein binding or metabolic clearance. The ability to accurately quantify eplerenone concentrations has facilitated the development of population pharmacokinetic models that support personalized dosing approaches, potentially improving therapeutic outcomes while minimizing the risk of concentration-dependent adverse effects such as hyperkalemia.
Future directions in eplerenone bioanalysis may involve the development of even more sensitive methodologies capable of quantifying sub-therapeutic concentrations for extended pharmacokinetic profiling, as well as streamlined high-throughput approaches for efficient processing of large sample batches in clinical trials. Additionally, the integration of automated sample preparation techniques and miniaturized chromatographic systems could further enhance analytical efficiency while reducing solvent consumption and analysis time. The continued refinement of these bioanalytical methods will support ongoing research into the clinical pharmacology of eplerenone and contribute to the optimization of mineralocorticoid receptor antagonist therapy for cardiovascular patients worldwide.
This compound (Epoxymexrenone-d3) is a deuterium-labeled stable isotope of Eplerenone that serves as a crucial internal standard in quantitative LC-MS/MS bioanalysis. This compound features three deuterium atoms incorporated into its molecular structure, resulting in a molecular weight of 417.51 g/mol (chemical formula: C₂₄H₂₇D₃O₆) compared to 414.49 g/mol for unlabeled Eplerenone [1]. The primary application of this compound in analytical chemistry is as a quantitative tracer that corrects for variability in sample preparation and analysis. As a stable isotope-labeled internal standard, this compound exhibits nearly identical chemical properties to the native compound while being distinguishable by mass spectrometry due to its higher mass, making it ideal for accurate quantification in complex biological matrices [1].
The structural similarity between this compound and the analyte of interest (Eplerenone) ensures that they co-elute chromatographically and experience similar matrix effects, ionization efficiency, and extraction recovery rates. This property is particularly valuable in LC-MS/MS assays where ionization suppression or enhancement can significantly impact quantification accuracy. Eplerenone itself is a selective aldosterone antagonist used in the management of chronic heart failure and hypertension, functioning as a mineralocorticoid receptor antagonist [2]. The deuterated internal standard approach has become the gold standard in regulated bioanalysis, as demonstrated in the validated SPE-LC-MS/MS method for Eplerenone and its hydrolyzed metabolite in human urine, which achieved acceptable precision and accuracy across the validation range [3].
The development of a robust LC-MS/MS method for Eplerenone quantification requires careful optimization of both chromatographic and mass spectrometric parameters. The system should consist of a high-performance liquid chromatography unit coupled to a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source. For Eplerenone analysis, the chromatographic separation is optimally performed on a reverse phase Zorbax XDB-C8 column (2.1 × 50 mm, 5 μm) maintained at ambient temperature [3]. The mobile phase composition plays a critical role in achieving optimal separation, with a mixture of acetonitrile and water (40:60, v/v) containing 10 mM ammonium acetate (pH adjusted to 7.4) delivered in isocratic mode at a flow rate of 1.0 mL/min proving effective for resolving Eplerenone and its metabolites [3].
The mass spectrometric detection requires careful optimization of ionization parameters. For Eplerenone analysis, positive ionization mode (ESI+) provides the best sensitivity, with the precursor ion [M+H]+ observed at m/z 415. The most abundant product ion for Eplerenone occurs at m/z 163, resulting from fragmentation of the parent molecule [3]. The key mass spectrometry parameters include capillary voltage, cone voltage, source temperature, and desolvation temperature, which must be optimized to maximize sensitivity while minimizing in-source fragmentation. The use of multiple reaction monitoring (MRM) mode provides the requisite selectivity for bioanalytical applications, monitoring specific transitions from precursor to product ions for both the analyte and internal standard.
Achieving optimal chromatographic separation is essential for accurate quantification, particularly when analyzing Eplerenone alongside its metabolites and potential degradation products. Method development should focus on peak symmetry, resolution, and retention time stability. For stability-indicating methods, a Waters Symmetry C18 column (150 mm × 4.6 mm, 5 μm) with a gradient elution program provides excellent separation of Eplerenone from its potential impurities and degradation products [2]. The mobile phase typically consists of a binary system with solvent A (0.1 M ammonium acetate buffer, pH 3.0) and solvent B (acetonitrile) delivered with a gradient program that increases the percentage of B from 10% to 50% over 10 minutes, maintains 50% B for 10 minutes, then returns to initial conditions [2].
The column temperature should be maintained at 30°C to ensure retention time reproducibility, and the injection volume is typically set at 20 μL for optimal sensitivity without compromising chromatographic performance [2]. The use of ammonium acetate in the mobile phase enhances ionization efficiency and improves peak shape for Eplerenone and its internal standard. The photodiode array detection can be employed at 240 nm for method development and to assess peak purity, confirming the specificity of the LC-MS/MS method [2].
Table 1: Optimal LC-MS/MS Conditions for Eplerenone Analysis
| Parameter | Configuration/Value | Alternative/Notes |
|---|---|---|
| Analytical Column | Zorbax XDB-C8 (2.1 × 50 mm, 5 μm) | Waters Symmetry C18 (150 × 4.6 mm, 5 μm) for stability methods |
| Mobile Phase | Acetonitrile:Water (40:60) with 10 mM ammonium acetate, pH 7.4 | Gradient with ammonium acetate buffer (pH 3.0) and acetonitrile |
| Flow Rate | 1.0 mL/min | Isocratic or gradient elution |
| Injection Volume | 20 μL | Adjust based on sensitivity requirements |
| Ionization Mode | Positive ESI | Switching polarity for metabolite detection |
| MRM Transitions | Eplerenone: m/z 415→163 this compound: m/z 418→166 | Confirmatory transitions may be added |
The sample preparation protocol for Eplerenone and its metabolites from biological matrices requires careful optimization to ensure adequate recovery while minimizing matrix effects. For urine samples, a solid-phase extraction (SPE) approach using C18 cartridges provides excellent clean-up and recovery. The procedure begins with the addition of stable isotope-labeled internal standard (this compound) to 1 mL of human urine sample, typically at a concentration of 50-100 ng/mL, followed by vortex mixing to ensure homogeneity [3]. The samples are then loaded onto pre-conditioned C18 SPE cartridges (conditioned sequentially with methanol and water) using an automated extraction system such as a Zymark RapidTrace, which improves reproducibility and throughput [3].
After sample loading, the cartridges are washed with 5% methanol in water to remove polar interferents, then centrifuged briefly to remove residual wash solution. The analytes are eluted with 2 mL of methanol or acetonitrile into clean collection tubes. The eluates are diluted with 20 mM ammonium acetate aqueous solution to reduce organic content and directly injected onto the LC-MS/MS system [3]. For alternative matrices or when SPE equipment is unavailable, supported liquid-liquid extraction (SLE) represents an efficient alternative, with extraction solvents such as methyl tert-butyl ether (MTBE) or ethyl acetate providing adequate recovery for Eplerenone and its metabolites [4]. The SLE approach reduces sample preparation time compared to traditional liquid-liquid extraction while maintaining effective removal of matrix interferents, particularly phospholipids that can cause ionization suppression in ESI-MS.
Automation of the sample preparation process significantly enhances method reproducibility and throughput. The use of automated SPE systems such as the Zymark RapidTrace enables processing of up to 100 human urine samples per run, making the method suitable for high-throughput applications in clinical trials [3]. The total sample analysis time for each injection is approximately 5 minutes, allowing for efficient quantification of large sample batches [3]. For laboratories without access to automated SPE systems, manual SPE or SLE in 96-well plate format provides a balance between throughput and equipment requirements. The critical parameter to monitor during method validation is the extraction recovery, which should be consistent and greater than 75% for both the analyte and internal standard to ensure adequate sensitivity and minimal variability [3].
The validation of an LC-MS/MS method for Eplerenone quantification follows established regulatory guidelines for bioanalytical method validation. The key parameters include linearity, precision, accuracy, sensitivity, and stability. The method should demonstrate linearity across the anticipated concentration range in biological matrices, typically from 50 to 10,000 ng/mL for urine samples [3]. The lower limit of quantification (LLOQ) is established at 50 ng/mL for both Eplerenone and its hydrolyzed metabolite, with the LLOQ defined as the lowest concentration that can be measured with acceptable precision (RSD ≤ 20%) and accuracy (80-120%) [3].
The intra-day and inter-day precision should be evaluated using quality control samples at low, medium, and high concentrations across the calibration range. Acceptable precision is demonstrated when the % RSD does not exceed 15% at all concentration levels except LLOQ, where 20% is acceptable [3]. Similarly, accuracy should fall within 100 ± 15% for all QC levels (100 ± 20% for LLOQ). The use of a stable isotope-labeled internal standard such as this compound significantly improves method precision by correcting for variations in sample preparation, matrix effects, and ionization efficiency.
Method specificity must be established by analyzing blank samples from at least six different sources of the biological matrix to demonstrate no significant interference at the retention times of the analytes and internal standard. Matrix effects should be evaluated by comparing the analyte response in post-extraction spiked samples with neat solutions, with the internal standard-normalized matrix factor demonstrating consistent performance across different matrix lots [4]. The stability of Eplerenone and this compound in biological matrices must be assessed under various conditions, including bench-top stability (at room temperature for at least 4 hours), post-preparative stability (in autosampler for 24-48 hours), freeze-thaw stability (at least three cycles), and long-term stability (at -20°C or -70°C for the intended storage period) [2] [5].
Table 2: Method Validation Parameters and Performance Characteristics
| Validation Parameter | Performance Characteristics | Acceptance Criteria |
|---|---|---|
| Linearity Range | 50-10,000 ng/mL (urine) | Correlation coefficient (r) > 0.99 |
| LLOQ | 50 ng/mL | Precision ≤ 20% RSD, Accuracy 80-120% |
| Precision (Intra-day) | < 15% RSD for all QC levels | ≤ 15% RSD (≤ 20% for LLOQ) |
| Accuracy | 100 ± 15% for all QC levels | Within 85-115% (80-120% for LLOQ) |
| Extraction Recovery | 75-95% | Consistent and reproducible |
| Matrix Effects | Internal standard-normalized matrix factor 0.8-1.2 | CV ≤ 15% |
A comprehensive stability-indicating method for Eplerenone must be capable of separating the drug substance from its degradation products and process-related impurities. Forced degradation studies conducted according to ICH guidelines reveal that Eplerenone is particularly susceptible to acid and base hydrolysis, with significant degradation observed under these conditions [2]. Acid hydrolysis (1M HCl) produces approximately 8.4% total impurities after 2 hours, while base hydrolysis (0.5M NaOH) is more aggressive, generating up to 19.8% total impurities within just 1 hour [2]. In contrast, Eplerenone demonstrates greater stability toward oxidative stress (15% H₂O₂) and thermal stress, with minimal degradation observed under these conditions.
The major degradation product formed under basic conditions (RRT approximately 0.31) has been identified as "Methyl hydrogen 9,11 dihydroxy, 17-α-hydroxy-3-oxo-androsta-4-en-17β-carboxylate" through LC-MS analysis [2]. The stability-indicating method must achieve baseline separation between Eplerenone and all potential impurities and degradation products, with resolution values greater than 4.0 demonstrating sufficient chromatographic separation [2]. The mass balance, calculated as the sum of % assay + % impurities + % degradation products, should approach 100% (typically 99.5-100.5%) to confirm that all degradation products are accounted for and detected by the analytical method.
The development of a stability-indicating LC method requires optimization of chromatographic conditions to separate Eplerenone from its four potential impurities (Imp-1, Imp-2, Imp-3, and Imp-4) as well as any degradation products formed under stress conditions [2]. The method employs a Waters Symmetry C18 column (150 mm × 4.6 mm, 5 μm) with a gradient mobile phase system consisting of ammonium acetate buffer (pH 3.0) and acetonitrile. The gradient program successfully elutes all components with excellent resolution: 0-10 min (10-50% B), 10-20 min (50% B), 20-25 min (50-10% B), and 25-30 min (10% B) [2].
The method demonstrates capability to detect impurities at levels as low as 0.020% with respect to the test concentration of 1.0 mg/mL, providing adequate sensitivity for stability monitoring [2]. The peak purity of Eplerenone in stressed samples should be confirmed using photodiode array detection, with the purity angle within the purity threshold limit in all stressed samples, demonstrating the homogeneity of the analyte peak and confirming the method's specificity [2].
Successful implementation of the this compound LC-MS/MS method requires attention to several practical considerations. When encountering signal suppression or enhancement, investigate matrix effects by performing post-column infusion experiments and adjust the sample preparation protocol accordingly. If chromatographic peak shape is suboptimal, consider modifying the mobile phase pH (between 3.0 and 7.4) or adding modifiers such as 0.1% formic acid for positive ionization or ammonium hydroxide for negative ionization [3] [2]. For retention time shifts, ensure consistent mobile phase preparation and column temperature control.
When analyzing the hydrolyzed metabolite of Eplerenone, note that ionization polarity switching during the LC-MS/MS run may be necessary, as the parent compound ionizes best in positive mode while the metabolite may require negative ionization for optimal sensitivity [3]. The switching should occur at approximately 2.5 minutes after injection, with sufficient time allowed for polarity stabilization. For methods requiring simultaneous quantification of multiple metabolites, consider employing atmospheric pressure photoionization (APPI) as an alternative ionization technique, which has demonstrated enhanced sensitivity for steroidal compounds like vitamin D metabolites with similar chemical properties to Eplerenone [6].
The following diagram illustrates the complete analytical workflow for Eplerenone quantification using this compound as internal standard, from sample preparation to data analysis:
For regulated bioanalysis, incorporate quality control samples at low, medium, and high concentrations in each analytical run, with at least 67% of QC samples falling within 15% of their nominal concentrations to accept the run [3]. Maintain complete documentation of all method development experiments, validation data, and sample analysis records. When transferring the method between laboratories, conduct a partial validation to ensure comparable performance. For stability-indicating methods, include system suitability tests evaluating resolution between Eplerenone and its closest eluting impurity, tailing factor, and theoretical plates to ensure ongoing method performance [2].
The analytical method utilizing this compound as an internal standard represents a robust approach for the precise and accurate quantification of Eplerenone in biological matrices. When properly validated and implemented, this method meets regulatory requirements for selectivity, sensitivity, and reliability, supporting its use in pharmacokinetic studies and therapeutic drug monitoring applications.
Deuterated eplerenone (EPL-d3) represents a strategically modified analog of the cardiovascular drug eplerenone, where specific hydrogen atoms are replaced with deuterium atoms. This isotopic substitution aims to alter the pharmacokinetic and metabolic properties of the drug while maintaining its pharmacological activity. Deuterated pharmaceuticals have gained significant interest in drug development due to their potential for improved metabolic stability, reduced formation of toxic metabolites, and utility as internal standards in quantitative bioanalysis. The preparation and analysis of deuterated eplerenone requires specialized methodologies to ensure isotopic integrity while maintaining the structural fidelity of the parent compound during sample processing and analysis.
Eplerenone itself is a selective aldosterone receptor antagonist (SARA) used in the treatment of hypertension and heart failure, characterized by the presence of sensitive 9,11α-epoxide, 17α-γ-lactone and 7α-carbomethoxy moieties in its steroid structure. These functional groups present specific challenges during sample preparation, as they may undergo hydrolysis or epimerization under inappropriate conditions. This document provides detailed protocols and application notes for the sample preparation and analysis of deuterated eplerenone, supporting its application in pharmaceutical research and development [1] [2].
Deuterated eplerenone maintains the core chemical structure of native eplerenone: 9,11α-epoxy-7α-(methoxycarbonyl)-3-oxo-17α-pregn-4-ene-21,17-carbolactone, with deuterium atoms incorporated at three specific molecular positions. The compound features multiple carbonyl groups (at C-3, C-7, and C-21) and complex stereochemistry at the C-7, C-9, C-11, and C-17 positions that must be preserved during sample preparation. The deuterium incorporation is designed to enhance metabolic stability, particularly against oxidative metabolism, while maintaining the high binding affinity for the mineralocorticoid receptor. Understanding these structural features is essential for developing appropriate sample preparation strategies that maintain both the structural and isotopic integrity of the molecule [1].
The 9,11α-epoxide ring in deuterated eplerenone is susceptible to acid-catalyzed hydrolysis, while the γ-lactone moiety at C-17 may undergo ring-opening under basic conditions. Additionally, the C-7 asymmetric center can epimerize under extreme pH or temperature conditions, potentially forming the therapeutically inactive 7β-epimer. Process-related impurities that may be present in deuterated eplerenone samples include isomeric (7β,17α)-9(11)-enester, (7α,17α)-11(12)-enester, and various chlorinated by-products. These stability considerations necessitate careful control of pH, temperature, and solvent environment during sample preparation to prevent degradation or epimerization that could compromise analytical results [1] [2].
LLE represents a robust method for extracting deuterated eplerenone from biological matrices, particularly effective for removing proteinaceous components and phospholipids.
Procedure:
Optimization Parameters:
Table 1: Optimization Parameters for LLE of Deuterated Eplerenone
| Parameter | Optimal Condition | Effect on Recovery |
|---|---|---|
| Extraction Solvent | Dichloromethane:Diethyl ether (4:6, v/v) | ~80% recovery |
| Sample Volume | 1.0 mL plasma | Balance between sensitivity and practical handling |
| Extraction Time | 30 minutes | Complete extraction without degradation |
| Shaking Speed | 100 strokes/minute | Efficient mixing without emulsion formation |
| Centrifugation | 3000 × g for 10 minutes | Clear phase separation |
SPE provides an alternative extraction methodology with advantages in cleaner extracts and reduced matrix effects.
For high-throughput applications where minimal sample preparation is prioritized.
Table 2: Comparison of Sample Preparation Techniques for Deuterated Eplerenone
| Technique | Recovery (%) | Matrix Effect (%) | Best Application |
|---|---|---|---|
| Liquid-Liquid Extraction | 80-85 | 15-20 | High-purity requirements |
| Solid-Phase Extraction | 85-90 | 10-15 | Complex matrices |
| Protein Precipitation | 70-75 | 25-35 | High-throughput screening |
| EMR-Lipid dSPE | 75-80 | 5-10 | Lipid-rich samples |
HR-MS represents the primary technique for confirming deuterium incorporation and determining isotopic enrichment in deuterated eplerenone samples.
Data Processing and Isotopic Enrichment Calculation:
Using this methodology, commercially available eplerenone-d3 has demonstrated 99.9% isotopic purity, indicating high deuterium incorporation at the specified positions [4].
NMR spectroscopy provides complementary structural information, confirming both the position of deuterium incorporation and structural integrity.
NMR analysis not only confirms the structural integrity but can also provide insights into the relative percent isotopic purity at specific molecular positions [4].
The complete analytical process for deuterated eplerenone sample preparation and analysis follows a systematic workflow:
Diagram 1: Comprehensive Workflow for Deuterated Eplerenone Analysis
Prior to sample analysis, system suitability tests must be performed to ensure analytical system performance:
For bioanalytical methods, validate according to FDA guidelines with the following acceptance criteria:
Table 3: Method Validation Parameters and Acceptance Criteria
| Parameter | Validation Procedure | Acceptance Criteria |
|---|---|---|
| Accuracy | Six replicates at three QC levels | Within ±15% of nominal value |
| Precision | Intra-day and inter-day (n=6) | RSD ≤15% |
| Linearity | Six concentration levels | r² ≥ 0.995 |
| Recovery | Comparison of extracted vs unextracted | Consistent and reproducible |
| Matrix Effect | Post-column infusion experiment | No significant suppression/enhancement |
| Stability | Freeze-thaw, short-term, long-term | Within ±15% of nominal |
The validation should demonstrate that the presence of deuterium does not significantly alter the analytical behavior compared to non-deuterated eplerenone, while confirming the maintained isotopic integrity throughout the sample preparation process [3] [5].
The detailed protocols described herein support several critical applications in pharmaceutical research and development:
The combination of robust sample preparation methods with advanced analytical techniques ensures reliable characterization of deuterated eplerenone throughout the drug development process, from early discovery stages through clinical trials and eventual quality control of the finished pharmaceutical product [4] [5].
Eplerenone is a selective aldosterone receptor antagonist used primarily for the treatment of hypertension and heart failure following myocardial infarction. The deuterated internal standard Eplerenone-d3 (C₂₄H₂₇D₃O₆) has emerged as a critical component in modern bioanalytical methods for reliable quantification of eplerenone and its metabolites in biological matrices. With molecular weight of 417.51 g/mol, this compound provides excellent isotopic separation from the parent compound while maintaining nearly identical chemical properties, making it ideally suited for liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications in drug development and therapeutic monitoring.
The implementation of stable isotope-labeled internal standards like this compound has become essential for meeting rigorous regulatory standards in pharmaceutical bioanalysis. These compounds correct for analytical variability introduced during sample preparation, ionization efficiency changes, and matrix effects, thereby enhancing the accuracy and reliability of quantitative determinations. This document provides comprehensive application notes and detailed experimental protocols for implementing this compound in validated bioanalytical methods according to current regulatory requirements including ICH M10 and FDA guidance on bioanalytical method validation.
This compound features three deuterium atoms strategically incorporated into the molecular structure, which enables distinct mass separation from the native compound while preserving identical chromatographic behavior. The molecular formula of C₂₄H₂₇D₃O₆ provides a mass difference of 3 Da from non-deuterated eplerenone, allowing clear differentiation in mass spectrometric detection. This structural characteristic is particularly valuable for method development because it minimizes the potential for isotopic cross-talk while maintaining nearly identical retention time, extraction efficiency, and ionization characteristics as the analyte of interest [1].
The primary application of this compound is as an internal standard in quantitative bioanalysis, where it corrects for variability throughout the analytical process. When used in solid-phase extraction (SPE) protocols, this compound demonstrates equivalent extraction recovery to the native compound, enabling accurate correction for preparation losses. In LC-MS/MS analysis, it elutes at virtually the same retention time as eplerenone while being distinguishable by its mass-to-charge ratio, thereby accounting for matrix effects and ionization efficiency variations that can compromise quantification accuracy [2] [1].
Bioanalytical method validation for pharmaceuticals must adhere to increasingly stringent regulatory standards. The ICH M10 guideline on bioanalytical method validation, which superseded the EMA CHMP/EWP/192217/2009 guideline in July 2022, provides the current international standard for validating methods used in pharmacokinetic and toxicokinetic studies. This comprehensive document outlines requirements for method validation parameters including selectivity, sensitivity, accuracy, precision, and stability [3].
The January 2025 FDA release of "Bioanalytical Method Validation for Biomarkers" represents another significant development in the regulatory landscape. While this guidance has sparked discussion within the bioanalytical community regarding its application to biomarker assays, it reinforces the need for high standards in bioanalytical data quality for regulatory submissions. Importantly, the guidance directs researchers to ICH M10 as a starting point for chromatography and ligand-binding assays, while acknowledging that some biomarker analyses may require alternative approaches [4]. This regulatory framework establishes the foundation for validation protocols employing this compound as an internal standard.
Table 1: Key Regulatory Guidelines for Bioanalytical Method Validation
| Guideline | Issuing Authority | Key Focus Areas | Status |
|---|---|---|---|
| ICH M10 | International Council for Harmonisation | Bioanalytical method validation and study sample analysis for pharmacokinetic parameters | Finalized November 2022, currently implemented |
| Bioanalytical Method Validation for Biomarkers | U.S. Food and Drug Administration (FDA) | Validation approaches for biomarker bioanalysis in safety and efficacy determinations | Finalized January 2025 |
| EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2 | European Medicines Agency (EMA) | Validation of bioanalytical methods (now superseded by ICH M10) | Superseded in July 2022 |
The validation of bioanalytical methods employing this compound requires systematic assessment of multiple parameters to ensure reliable performance under experimental conditions. The following section outlines key validation criteria with specific acceptance targets based on regulatory guidelines and literature evidence.
Selectivity and Specificity must be demonstrated by analyzing at least six independent sources of the appropriate biological matrix. For eplerenone methods, chromatographic separation should achieve resolution from its hydrolyzed metabolite and other potential impurities. The method should demonstrate no significant interference at the retention times of both eplerenone and this compound from endogenous matrix components. When using this compound as an internal standard, the mass transition should be free from cross-talk with the native compound, requiring careful optimization of mass spectrometer parameters [2] [5].
Accuracy and Precision requirements depend on the intended application of the analytical method. For pharmacokinetic studies, accuracy should be within ±15% of the nominal value for all quality control levels, with precision not exceeding 15% coefficient of variation (CV). At the lower limit of quantification (LLOQ), acceptance criteria may be extended to ±20% for both accuracy and precision. These parameters should be assessed using a minimum of five determinations per concentration level across at least three separate runs [2] [6].
Table 2: Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Acceptance Criteria | Experimental Design | Reference |
|---|---|---|---|
| Selectivity | No interference >20% of LLOQ | Analysis of 6 different matrix sources | [2] |
| Accuracy | 85-115% (80-120% at LLOQ) | 5 replicates at LQC, MQC, HQC over 3 runs | [6] |
| Precision | ≤15% CV (≤20% at LLOQ) | 5 replicates at LQC, MQC, HQC over 3 runs | [6] |
| Linearity | r² > 0.99, back-calculated standards ±15% | Calibration curve 50-10000 ng/mL | [2] |
| LLOQ | 50 ng/mL (S/N > 5) | 6 replicates at LLOQ | [2] |
| Extraction Recovery | Consistent, not necessarily 100% | Comparison of extracted vs neat samples | [2] |
| Stability | 85-115% of nominal | Bench-top, processed, freeze-thaw, long-term | [5] |
Linearity must be established across the calibration range using a minimum of six non-zero standards. For eplerenone quantification in urine, a validated method demonstrated linearity from 50-10,000 ng/mL for both eplerenone and its hydrolyzed metabolite. The correlation coefficient (r) should be greater than 0.99, with back-calculated standards within ±15% of nominal value (±20% at LLOQ). The calibration model (linear or quadratic) should be appropriately selected based on statistical evaluation of residual plots and weighting factors [2].
Sensitivity requirements are determined by the pharmacokinetic profile of eplerenone. A validated SPE-LC-MS/MS method reported an LLOQ of 50 ng/mL in human urine, which provided sufficient sensitivity for excretion studies. The LLOQ should demonstrate a signal-to-noise ratio of at least 5:1, with accuracy and precision meeting the ±20% criteria. For plasma methods, which typically require higher sensitivity, alternative extraction techniques or larger sample volumes may be necessary to achieve lower quantification limits [2].
The stability of eplerenone in biological matrices must be comprehensively evaluated under various conditions. Stress studies indicate that eplerenone is particularly susceptible to acid and base hydrolysis, with significant degradation observed under these conditions. One study reported 8.4% degradation in 1M HCl over 2 hours and 19.8% degradation in 0.5M NaOH over 1 hour. This underscores the importance of appropriate sample handling and storage conditions to maintain sample integrity [5].
Solid-phase extraction provides effective sample clean-up for eplerenone quantification in biological matrices. The following protocol has been validated for human urine samples and can be adapted for plasma with appropriate modifications:
Materials Required: Eplerenone reference standard, this compound internal standard, C₁₈ solid-phase extraction cartridges (e.g., 60 mg/3 mL), methanol (HPLC grade), acetonitrile (HPLC grade), ammonium acetate, water (HPLC grade), Zymark RapidTrace automation system or equivalent.
Step-by-Step Procedure:
This SPE method demonstrated acceptable precision and accuracy across the calibration range with a throughput of approximately 100 samples per run when automated [2].
The analysis of eplerenone requires efficient chromatographic separation and optimized mass spectrometric detection. The following conditions have been validated for simultaneous quantification of eplerenone and its hydrolyzed metabolite:
Chromatographic Conditions:
Mass Spectrometric Conditions:
Polarity Switching: The ionization polarity should be switched at approximately 2.5 minutes after injection to optimize detection of both compounds. This method achieved excellent sensitivity with LLOQ of 50 ng/mL for both analytes in urine [2].
The following diagram illustrates the complete experimental workflow from sample preparation to data analysis:
For forced degradation studies and stability testing, the following stability-indicating LC method has been developed and validated:
Chromatographic Conditions:
This method demonstrated excellent resolution (R > 4.0) between eplerenone and its four potential impurities and was capable of detecting impurities at levels of 0.020% with respect to test concentration of 1.0 mg/mL. The method proved effective for monitoring degradation under various stress conditions [5].
The quantification of eplerenone using this compound as an internal standard relies on the establishment of a reliable calibration curve. Prepare calibration standards spanning the expected concentration range in the biological matrix. For urine methods, a range of 50-10,000 ng/mL is typically appropriate, while plasma methods may require a different range based on pharmacokinetic profiles.
Calibration Standard Preparation:
Quality Control Samples:
For an analytical run to be considered valid, the following acceptance criteria should be met:
The use of a stable isotope-labeled internal standard like this compound typically improves method robustness and reduces the number of rejected runs due to better correction for matrix effects and preparation variability.
The following diagram illustrates the metabolic pathway of eplerenone and the relationship between the parent drug and its hydrolyzed metabolite:
The implementation of This compound as an internal standard in bioanalytical methods provides significant advantages for the accurate and precise quantification of eplerenone in biological matrices. The deuterated structure maintains nearly identical chemical properties to the native compound while allowing distinct mass spectrometric detection, enabling effective correction for analytical variability. When incorporated into a validated SPE-LC-MS/MS method, this compound facilitates reliable quantification across therapeutically relevant concentration ranges with sensitivity adequate for pharmacokinetic studies.
These application notes demonstrate that methods employing this compound can meet rigorous regulatory standards outlined in ICH M10 and FDA guidance documents. The detailed protocols provided for sample preparation, chromatographic separation, and mass spectrometric detection have been experimentally validated and can be implemented in regulated bioanalytical laboratories. As regulatory expectations continue to evolve, particularly for biomarker assays, the use of stable isotope-labeled internal standards represents a best practice approach to generating high-quality bioanalytical data that withstands regulatory scrutiny.
This compound is a deuterium-labeled stable isotope analog of the selective aldosterone receptor antagonist eplerenone, specifically designed for use as an internal standard in quantitative bioanalytical methods. This compound features three deuterium atoms in place of hydrogen atoms at the methyl ester group, resulting in a molecular weight of 417.51 g/mol (compared to 414.48 g/mol for unlabeled eplerenone) while maintaining identical chemical and physical properties to the native compound. [1] [2] The primary application of this compound lies in its implementation as an internal standard in Stable Isotope Dilution (SID) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods, which represents the gold standard for precise quantification of pharmaceutical compounds and biomarkers in complex biological matrices. [3]
The mineralocorticoid receptor antagonists (MRAs) drug class, which includes eplerenone, plays a critical role in managing cardiovascular conditions such as heart failure with reduced ejection fraction (HFrEF), post-myocardial infarction cardiac dysfunction, and resistant hypertension. [4] Eplerenone functions as a selective aldosterone receptor antagonist (SARA) with an IC₅₀ of 138 nM, demonstrating significantly reduced affinity for progesterone, androgen, estrogen, and glucocorticoid receptors compared to its predecessor spironolactone. [1] This selective binding profile translates to a superior side effect profile in clinical applications, particularly minimizing sexual side effects such as gynecomastia in men and menstrual irregularities in women that are commonly associated with spironolactone therapy. [4]
Stable Isotope Dilution (SID) methodology combined with LC-MS/MS represents the highest possible analytical specificity for quantitative determinations of biomarkers and pharmaceutical compounds in biological matrices. [3] The core principle involves using an authentic stable isotope-labeled analog of the target analyte as an internal standard, which is spiked into the sample at a known concentration before sample preparation. The fundamental advantage of this approach lies in the nearly identical chemical and physical properties shared between the native compound and its isotope-labeled counterpart, ensuring that both experience identical extraction efficiencies, matrix effects, and ionization suppression throughout the analytical process. [3]
The SID approach provides several critical advantages over structural analog internal standards:
In SID LC-MS/MS applications, triple quadrupole (TQ) mass spectrometers operated in Multiple Reaction Monitoring (MRM) mode provide exceptional levels of sensitivity and selectivity. [3] In this operational mode, a precursor ion is selectively resolved in the first quadrupole (Q1), undergoes collision-induced dissociation (CID) in the second quadrupole (Q2), and a specific product ion is analyzed in the third quadrupole (Q3). This two-stage mass selection process creates a highly specific "mass fingerprint" that uniquely identifies the target compound, significantly reducing chemical background and interference from complex biological matrices such as plasma, serum, or tissue homogenates. [3]
Table 1: Key Advantages of SID LC-MS/MS for Bioanalytical Applications
| Feature | Advantage | Impact on Data Quality |
|---|---|---|
| Isotope-Labeled Internal Standard | Corrects for extraction efficiency and matrix effects | Improved accuracy and precision |
| MRM Detection | High specificity through two-stage mass selection | Reduced background interference |
| Retention Time Correlation | Confirms analyte identity | Enhanced method reliability |
| Wide Dynamic Range | Suitable for varying concentration levels | Versatility across applications |
Table 2: Optimized LC-MS/MS Parameters for Eplerenone Quantification
| Parameter | Configuration | Notes |
|---|---|---|
| LC System | UHPLC with C18 column (100 × 2.1 mm, 1.7-1.8 μm) | Maintain at 40°C |
| Mobile Phase A | 2 mM ammonium acetate in water | 0.1% formic acid alternative |
| Mobile Phase B | Methanol or acetonitrile | MS compatibility tested |
| Gradient Program | 30% B to 95% B over 5 min, hold 2 min | Total run time: 10 min including re-equilibration |
| Flow Rate | 0.3-0.4 mL/min | Optimize for backpressure |
| Injection Volume | 5-10 μL | Depending on sensitivity requirements |
| Ionization Source | Electrospray Ionization (ESI) | Positive ion mode |
| MRM Transitions | Eplerenone: 415.2 → 337.2; this compound: 418.2 → 340.2 | Optimize collision energies individually |
Eplerenone occupies a critical position in the management of cardiovascular diseases as a selective mineralocorticoid receptor antagonist. Its therapeutic applications are well-established in major clinical guidelines based on robust evidence from large-scale clinical trials. [4] The drug received FDA approval in 2002 for hypertension and in 2003 for heart failure post-myocardial infarction, representing a significant advancement over spironolactone due to its reduced incidence of sex hormone-related adverse effects. [4]
The renin-angiotensin-aldosterone system (RAAS) inhibition provided by eplerenone contributes to its cardioprotective effects. Aldosterone, the primary mineralocorticoid hormone, exerts profibrotic effects that contribute to deleterious processes in various organs including the heart. [4] Signaling through the mineralocorticoid receptor regulates not only salt and water balance but also prompts inflammation, vasoconstriction, and oxidative stress, ultimately leading to tissue fibrosis. By antagonizing these pathways, eplerenone provides significant mortality and morbidity benefits in cardiovascular patients. [4]
Table 3: Key Clinical Trials Establishing Eplerenone's Efficacy
| Trial Name | Duration | Patient Population | Key Findings |
|---|---|---|---|
| EPHESUS [4] | 16 months | 6,632 post-MI patients with LV dysfunction | 14.4% mortality vs. 16.7% in placebo (HR 0.85; P=0.008) |
| EMPHASIS-HF [4] | 21 months | 2,737 HFrEF patients (NYHA II) | 12.5% mortality vs. 15.5% in placebo (HR 0.76; P=0.008) |
| 4E-LV Hypertrophy Study [4] | 9 months | 202 patients with hypertension and LVH | Eplerenone reduced LV mass similarly to enalapril |
For regulatory bioanalysis, SID LC-MS/MS methods utilizing this compound must demonstrate satisfactory performance across multiple parameters:
Table 4: Common Issues and Solutions in Eplerenone Quantification
| Issue | Potential Causes | Recommended Solutions |
|---|---|---|
| Poor Recovery | Incomplete protein precipitation or SPE | Optimize solvent ratios; change extraction pH |
| Matrix Effects | Phospholipid interference | Improve chromatographic separation; use alternative SPE sorbent |
| Retention Time Shift | Mobile phase degradation or column aging | Prepare fresh mobile phases; condition/replace column |
| Signal Suppression | Co-eluting compounds | Optimize gradient; improve sample cleanup |
| Internal Standard Variation | Improper pipetting or degradation | Prepare fresh IS solutions; verify pipette calibration |
The following diagram illustrates the complete experimental workflow for the quantitative analysis of eplerenone in biological samples using this compound as the internal standard:
The following diagram illustrates the pharmacological context and signaling pathways relevant to eplerenone's mechanism of action in cardiovascular protection:
The application of This compound in stable isotope dilution LC-MS/MS methods provides researchers with a robust, precise, and accurate approach for quantifying eplerenone concentrations in biological matrices. The methodological framework outlined in these application notes enables reliable quantification that supports pharmacokinetic studies, therapeutic drug monitoring, and clinical research applications. The exceptional specificity afforded by the combination of stable isotope dilution methodology with tandem mass spectrometry represents the current gold standard in bioanalytical quantification, particularly for cardiovascular drugs with narrow therapeutic windows like eplerenone.
As research continues to elucidate new applications for mineralocorticoid receptor antagonists in cardiovascular medicine, the availability of validated analytical methods using this compound will remain crucial for understanding the pharmacokinetic-pharmacodynamic relationships that underpin optimal dosing regimens and patient individualization strategies. The protocols described herein provide a solid foundation for researchers implementing this important analytical methodology in their laboratories.
Eplerenone is a selective aldosterone receptor antagonist used for the treatment of hypertension and congestive heart failure following myocardial infarction. As a critical cardiovascular therapeutic agent with a narrow therapeutic index, precise monitoring of its concentration in biological fluids is essential for optimizing dosage regimens and minimizing adverse effects such as hyperkalemia. Therapeutic Drug Monitoring (TDM) plays a vital role in ensuring that eplerenone plasma concentrations remain within the therapeutic range, particularly given the significant inter-individual variability in pharmacokinetics observed in patient populations. The development of robust, accurate, and sensitive bioanalytical methods for eplerenone quantification is therefore of paramount importance in both clinical and research settings.
The fundamental principle underlying modern eplerenone bioanalysis involves the use of stable isotope-labeled internal standards, specifically deuterated analogs such as Eplerenone-D3. This compound serves as an ideal internal standard due to its nearly identical chemical and chromatographic properties to the native analyte, while being distinguishable by mass spectrometry. The stable isotope dilution technique compensates for variability in sample preparation, matrix effects, and ionization efficiency, thereby significantly enhancing the accuracy, precision, and reliability of the quantification method. The application of this technique represents a gold standard in bioanalytical chemistry, particularly when coupled with the selectivity and sensitivity of liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protein Precipitation Extraction (PPE) for High-Throughput Analysis:
Solid-Phase Extraction (SPE) for Enhanced Sensitivity:
Table 1: LC-MS/MS Parameters for Eplerenone Quantification
| Parameter | Configuration | Alternative Configuration [3] |
|---|---|---|
| HPLC System | UHPLC system with C18 column (100 × 2.1 mm, 1.7 µm) | Conventional HPLC with C8 column (50 × 2.1 mm, 5 µm) |
| Mobile Phase | A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile [2] | A: 10 mM ammonium acetate (pH 7.4); B: acetonitrile |
| Gradient Program | 0 min: 20% B; 1 min: 20% B; 4 min: 95% B; 5 min: 95% B; 5.1 min: 20% B; 7 min: 20% B | Isocratic: 40% B, 60% A |
| Flow Rate | 0.4 mL/min [2] | Not specified |
| Injection Volume | 5-10 µL | 5-10 µL |
| Mass Spectrometer | Triple quadrupole with ESI source | Triple quadrupole with ESI source |
| Ionization Mode | Positive for Eplerenone and this compound [3] | Positive for Eplerenone; Negative for metabolite |
| MRM Transitions | Eplerenone: m/z 415→163 [3]; this compound: m/z 418→163 [1] | Eplerenone: m/z 415→163 |
The following workflow diagram illustrates the complete analytical procedure from sample preparation to data analysis:
The developed method using this compound as an internal standard demonstrates excellent analytical performance across multiple validation parameters. The incorporation of the deuterated internal standard significantly improves method robustness by correcting for extraction efficiency variations and matrix effects. The following table summarizes the typical validation parameters for the eplerenone assay in biological matrices:
Table 2: Method Validation Parameters for Eplerenone Quantification
| Validation Parameter | Performance Data | Acceptance Criteria |
|---|---|---|
| Linear Range | 50-10,000 ng/mL [3] | Correlation coefficient (r²) ≥ 0.97 [2] |
| LLOQ | 50 ng/mL [3] | Signal-to-noise ratio > 5:1 |
| Precision (Intra-day RSD) | 6.28% (LQC) to 8.97% (MQC) [4] | RSD ≤ 15% (≤20% at LLOQ) |
| Accuracy (Relative Error) | -5.25% to 4.73% [4] | Within ±15% (±20% at LLOQ) |
| Extraction Recovery | 80-81% [4] | Consistent and reproducible |
| Matrix Effect | Not significant with IS correction | Internal standard normalizes suppression/enhancement |
The stability of eplerenone in biological matrices under various storage and processing conditions is a critical factor for reliable quantification. Comprehensive stability testing should be performed to establish appropriate sample handling procedures:
Table 3: Stability Profile of Eplerenone in Biological Matrices
| Stability Condition | Results | Implications for Sample Handling |
|---|---|---|
| Freeze-Thaw Stability | Stable for 3 cycles [4] | Multiple freeze-thaw cycles acceptable |
| Short-Term Temperature Stability | Stable at room temperature for 6 hours [4] | No special handling required during processing |
| Long-Term Storage Stability | Stable at -20°C for 30 days [4] | Suitable for batch analysis |
| Post-Preparative Stability | Stable in autosampler (4-10°C) for 24 hours | Large batch analysis feasible |
The validated LC-MS/MS method for eplerenone quantification using this compound as an internal standard has significant applications in clinical pharmacology and therapeutic drug monitoring. Eplerenone is often prescribed in complex regimens with other antihypertensive drugs, and its monitoring is essential due to the narrow therapeutic window and potential for drug-drug interactions, particularly with CYP3A4 inhibitors. The ability to accurately measure eplerenone concentrations in patient samples enables clinicians to optimize dosing regimens, especially in special populations such as the elderly or those with renal or hepatic impairment. Furthermore, this analytical approach supports adherence assessment in patients with apparently treatment-resistant hypertension, ensuring that therapeutic failure is not simply a consequence of non-compliance with prescribed medication.
In research settings, this methodology facilitates advanced pharmacokinetic studies including bioavailability and bioequivalence trials for generic drug development. The high sensitivity and specificity of the LC-MS/MS assay with deuterated internal standard allow for precise characterization of eplerenone's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion patterns. Additionally, the method can be adapted to simultaneously quantify eplerenone along with its metabolites and other commonly co-administered cardiovascular drugs, creating a comprehensive panel for cardiovascular therapeutic drug monitoring that provides a more complete picture of a patient's medication exposure [5] [2].
When implementing this analytical method, several technical aspects require careful consideration to ensure optimal performance. The chromatographic separation of eplerenone from endogenous matrix components is critical for minimizing ion suppression/enhancement effects in mass spectrometric detection. While the described reversed-phase conditions typically provide adequate resolution, modification of the mobile phase pH or organic modifier may be necessary to address specific interference issues. The ionization polarity switching described in some methods [3],
while beneficial for simultaneous analyte and metabolite detection, can impact detection sensitivity and requires careful optimization of MS parameters for each transition.
Potential methodological challenges and their solutions include:
The following diagram illustrates the key methodological considerations and their relationships in the development of a robust eplerenone assay:
The application notes and protocols detailed in this document provide a comprehensive framework for the accurate and precise quantification of eplerenone in biological matrices using this compound as a deuterated internal standard. The method leverages advanced LC-MS/MS technology combined with robust sample preparation techniques to achieve the sensitivity, specificity, and reproducibility required for both clinical monitoring and research applications. The incorporation of a stable isotope-labeled internal standard is critical for maintaining data quality, particularly when analyzing complex biological samples with potential matrix effects. The validation data presented demonstrate that the method meets rigorous regulatory standards for bioanalytical method validation, ensuring the reliability of generated data. As personalized medicine approaches continue to gain prominence in cardiovascular therapeutics, such robust analytical methods will play an increasingly important role in optimizing patient outcomes through precise therapeutic drug monitoring.
Eplerenone-d3 is a deuterium-labeled analogue of Eplerenone, serving as a crucial internal standard for quantitative analysis using advanced analytical techniques including LC-MS/MS, GC-MS, and NMR spectroscopy. This stable isotope-labeled compound is specifically designed to correct for variability in sample preparation and ionization efficiency during mass spectrometric analysis, thereby enhancing the accuracy and precision of eplerenone quantification in complex biological matrices. [1]
The primary application of this compound lies in pharmacokinetic studies, therapeutic drug monitoring, and drug metabolism investigations where precise quantification of the parent compound is essential. As eplerenone itself is a selective mineralocorticoid receptor antagonist with an IC₅₀ of 138 nM, understanding its pharmacokinetic profile through accurate analytical methods is crucial for optimizing therapeutic regimens in conditions such as hypertension, heart failure, and central serous chorioretinopathy. [1] [2] [3]
Eplerenone is classified as a Biopharmaceutical Classification System (BCS) Class II drug, characterized by low aqueous solubility (<1 mg/mL) and high permeability. This poor solubility represents a significant challenge for extraction efficiency and overall bioavailability, necessitating specialized formulation approaches to improve dissolution characteristics. [2] [3]
Table 1: Solubility Enhancement Strategies for Eplerenone-based Formulations
| Strategy | Key Components | Reported Improvement | Reference |
|---|---|---|---|
| Nanostructured Lipid Carriers (NLCs) | Glyceryl monostearate (solid lipid), Miglyol812 (liquid lipid), Pluronic F127 (surfactant) | Particle size: 134 nm, PDI: 0.31, EE%: 76%, 2-fold higher ex-vivo permeation | [2] |
| Nanoemulsions (NEs) | Triacetin (oil), Kolliphor EL (surfactant), PEG 400 (co-surfactant) | Significant improvement in drug release rate and pattern | [3] |
| Liquisolid Compacts | EPL-NE loaded onto Avicel/nano-silica carrier/coat system | 90% drug release within 45 min, 2.1× bioavailability vs conventional tablets | [3] |
A D-optimal statistical design provides a systematic framework for optimizing extraction efficiency by evaluating the effects of multiple factors simultaneously while minimizing the number of experimental runs. This approach is particularly valuable for complex systems such as nanostructured lipid carriers (NLCs), where multiple formulation variables interact to determine extraction efficiency. [2]
The critical factors to investigate in this compound extraction optimization include:
The optimization responses should include entrapment efficiency (EE%), particle size, polydispersity index (PDI), and zeta potential, all of which contribute to overall extraction efficiency and analytical performance. [2]
For bioanalytical applications, sample preparation represents a critical step in achieving optimal extraction efficiency for this compound. The following techniques have demonstrated efficacy:
Each technique should be validated with respect to recovery efficiency, matrix effects, and reproducibility when applied to the specific biological matrix under investigation (plasma, urine, tissue homogenates).
Table 2: Analytical Techniques for this compound Quantification
| Technique | Application | Key Parameters | Advantages | | :--- | :--- | :--- | :--- | | LC-MS/MS | Bioavailability, pharmacokinetic studies | Column: HILIC; Mobile phase: Acetonitrile/Ammonium formate; Detection: MRM transitions | High sensitivity and specificity for complex matrices | [4] | | HPLC-UV | Formulation quality control, dissolution testing | Column: C18; Mobile phase: Acetonitrile/water; Detection: UV 240-260 nm | Cost-effective, suitable for high-throughput analysis | [3] | | GC-MS | Metabolic profiling, stability studies | Derivatization may be required; Detection: Electron impact ionization | Complementary confirmation technique | [1] |
Principle: The emulsification solvent evaporation technique creates a lipid-based delivery system that enhances extraction efficiency by improving solubility and protecting against degradation. [2]
Materials:
Procedure:
Validation Parameters:
Principle: Liquid chromatography coupled with tandem mass spectrometry provides specific and sensitive quantification of this compound in biological matrices using deuterated internal standard correction. [4]
Materials:
Chromatographic Conditions:
Mass Spectrometric Conditions:
Sample Preparation:
Validation Parameters:
The therapeutic action of eplerenone, and by extension its deuterated analog, centers on its role as a mineralocorticoid receptor antagonist. The following diagram illustrates the relevant signaling pathways and the points of intervention for this compound in analytical and experimental contexts.
This application note provides a comprehensive framework for optimizing this compound extraction efficiency, with specific protocols designed for implementation in research and development settings. The integration of lipid-based formulation strategies with robust analytical methodologies enables significant improvements in extraction performance, ultimately enhancing the reliability of quantitative analyses for this important pharmaceutical compound.
The following table summarizes validated LC-MS/MS parameters for eplerenone, which can serve as a foundational method for its deuterated analogue, eplerenone-d3 [1] [2].
| Parameter | Specification | Notes & Rationale |
|---|---|---|
| Analytical Column | Atlantis dC18 (150 x 3 mm, 3.0 µm) [2] / Zorbax XDB-C8 (2.1 x 50 mm, 5 µm) [1] | Different columns used; method robustness should be verified. |
| Mobile Phase | Methanol: Ammonium Acetate (60:40, v/v) [2] / Acetonitrile:Water (40:60, v/v) with 10 mM Ammonium Acetate [1] | Methanol is an environmentally friendly alternative to acetonitrile [2]. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) [1] [2] | This compound is typically analyzed in this mode. |
| MS Detection | Multiple Reaction Monitoring (MRM) [1] / Selected Ion Monitoring (SIM) [2] | MRM offers superior specificity. Transition for eplerenone: m/z 415→163 [1]. |
| Internal Standard | This compound [3] [2] | Its use is critical for compensating for ionization suppression/enhancement. |
| Sample Prep | Liquid-Liquid Extraction (LLE) with methyl t-butyl ether [2] / Solid Phase Extraction (SPE) [1] | LLE with methyl t-butyl ether is a safer alternative to chlorinated solvents or diethyl ether [2]. |
| Sample Volume | 250 µL human plasma [2] | Reduced volume minimizes biological waste. |
Here is a detailed methodology based on the environmentally friendly LC-MS determination of eplerenone in human plasma, which can be adapted for this compound [2]:
Sample Preparation
LC-MS Analysis
Ionization suppression is a common challenge in LC-MS, often caused by co-eluting matrix components. The following diagram illustrates a systematic workflow to diagnose and resolve this issue.
Based on this workflow, here are specific actions you can take:
To structure your FAQ and technical support content, here are the core insights:
The following table summarizes the forced degradation behavior of non-deuterated eplerenone under various stress conditions, which is critical for predicting the stability of deuterated forms [1]:
| Stress Condition | Exposure Details | % Assay of Active Substance | % Total Impurities | Major Degradation Observations |
|---|---|---|---|---|
| Acid Hydrolysis (1M HCl) | 2 hours | 91.4% | 8.4% | Prominent degradation observed [1]. |
| Base Hydrolysis (0.5M NaOH) | 1 hour | 79.7% | 19.8% | One major degradation product formed (RRT ~0.31) [1]. |
| Oxidation (15% H₂O₂) | 2 hours | Information not specified in abstract | Information not specified in abstract | Studied, but specific extent of degradation not detailed in abstract [1]. |
| Thermal | 168 hours (100°C) | Information not specified in abstract | Information not specified in abstract | Studied; peak purity confirmed, but specific degradation not detailed [1]. |
| Photolysis | 168 hours (per ICH Q1B) | Information not specified in abstract | Information not specified in abstract | Studied; peak purity confirmed, but specific degradation not detailed [1]. |
The experimental workflow for determining this pathway and developing a stability-indicating method can be summarized as follows:
While direct data is unavailable, you can base experimental plans and hypotheses on these principles:
To fill the knowledge gap, I suggest the following steps:
The following table summarizes key parameters from validated stability-indicating and bioanalytical methods that can serve as a starting point for optimizing your Eplerenone-d3 separation [1] [2].
| Parameter | Method 1: Stability-Indicating LC [2] | Method 2: RP-HPLC in Plasma [1] |
|---|---|---|
| Analytical Column | Waters Symmetry C18 (150 mm x 4.6 mm, 5 µm) [2] | HiQSil C-18HS (250 mm x 4.6 mm, 5 µm) [1] |
| Guard Column | Not specified | Hypersil BDS C18 (20 mm x 4 mm) [1] |
| Mobile Phase | Gradient: A) 0.1M Ammonium Acetate (pH 3.0):ACN (80:20); B) Buffer:ACN (30:70) [2] | Isocratic: Acetonitrile:Water (50:50, v/v) [1] |
| Flow Rate | 1.0 mL/min [2] | 1.0 mL/min [1] |
| Detection Wavelength | 240 nm [2] | 241 nm [1] |
| Column Temperature | 30°C [2] | Not specified |
| Injection Volume | 20 µL [2] | 100 µL [1] |
| Sample Diluent | Buffer:Acetonitrile (60:40, v/v) [2] | Mobile Phase [1] |
| Runtime | 30 minutes (gradient) [2] | Not specified (isocratic) |
Here is a guide to diagnosing and resolving frequent issues that can affect separation quality, based on general HPLC principles and the specific behavior of Eplerenone.
| Problem | Potential Causes & Solutions |
|---|
| Peak Tailing | • Column Blockage: Backflush column or replace inlet sieve plate. • Column Degradation: Refill or replace the column. • Adsorption on Active Sites: For basic compounds, use a lower pH mobile phase to suppress dissociation [3]. | | Peak Fronting | • Sample Overload: Reduce the injection volume or sample concentration. • Inappropriate Solvent: Ensure sample solvent elution strength is not stronger than the mobile phase [3]. | | Poor Resolution | • Inadequate Gradient: Optimize the mobile phase gradient program. • Column Contamination: Flush the column with a strong solvent or replace the guard column. • Mobile Phase Deterioration: Prepare fresh mobile phase [3]. | | Baseline Drift | • Temperature Fluctuation: Use a column oven. • Uneven Mobile Phase: Ensure thorough mixing and degassing. • Strongly Retained Contaminants: Use a guard column and perform regular column cleaning [3]. |
Forced degradation studies help validate the stability-indicating nature of your method and reveal how Eplerenone behaves under stress. The following workflow and protocol are adapted from published studies [2].
Procedure:
Q1: Why is a low-pH buffer used in the mobile phase for Eplerenone analysis? A low-pH buffer (e.g., Ammonium Acetate, pH 3.0) helps to suppress the ionization of Eplerenone and any potential acidic impurities, leading to better peak shape (reduced tailing) and improved separation on a C18 column [2] [3].
Q2: My system suitability parameters are failing. What should I check first? First, verify the integrity of your column and the composition of your mobile phase. Ensure the mobile phase is fresh and properly prepared. Then, check critical system suitability parameters from the literature as a benchmark. For a validated method, the resolution (Rs) between Eplerenone and its closest impurity was greater than 4.0, and the tailing factor was about 1.4 [2].
Q3: How can I improve the detection sensitivity for this compound in biological samples? For bioanalysis, a liquid-liquid extraction (LLE) step can clean up the sample and improve sensitivity. A mixture of dichloromethane and diethyl ether (4:6, v/v) has been successfully used to extract Eplerenone from human plasma with a recovery of over 80% [1].
The table below summarizes the key information available for this compound, the deuterium-labeled form of Eplerenone, which is used as a stable isotope internal standard [1].
| Property | Description |
|---|---|
| Synonym | Epoxymexrenone-d3 [1] |
| Molecular Weight | 417.51 g/mol [1] |
| Formula | C₂₄H₂₇D₃O₆ [1] |
| Biological Activity | Selective, competitive aldosterone antagonist (IC₅₀ = 138 nM). Low affinity for progesterone, androgen, estrogen, and glucocorticoid receptors [1] |
| Primary Application | Serves as a tracer and internal standard for quantitative analysis by NMR, GC-MS, or LC-MS [1] |
| Storage | Store under recommended conditions provided in the Certificate of Analysis [1] |
Since the search results lack specific experimental protocols for this compound, here is a suggested structure and content for your technical support guides, based on common practices in analytical chemistry:
1. Sample Preparation & Method Development Workflow The following diagram outlines a general workflow for developing an analytical method using this compound as an internal standard.
2. Potential FAQ & Troubleshooting Guide Topics You can create detailed entries based on these common issues:
| Issue Category | Potential Question / Problem | Investigation Steps & Solution |
|---|---|---|
| Signal Issues | Why is my this compound signal low or variable? | Check stock solution stability, instrument calibration, and for ion suppression in the MS source. |
| Recovery Problems | Why is the recovery of my analyte inconsistent? | Verify the spiking step is at the correct stage, extraction efficiency, and potential protein binding. |
| Chromatography | Why is the peak shape for this compound poor? | Optimize LC mobile phase, column temperature, and gradient. Ensure no co-elution with analyte. |
| Quantification | Why is my calibration curve non-linear? | Confirm linear range of the MS detector and purity/degradation of both analyte and internal standard. |
Understanding the compound's characteristics is the first step in troubleshooting. The table below summarizes key information for this compound.
| Property | Description / Value |
|---|---|
| Synonym | Epoxymexrenone-d3 [1] |
| Description | Deuterium-labeled Eplerenone [1] |
| Primary Application | Used as a tracer or internal standard for quantitative analysis by NMR, GC-MS, or LC-MS [1] |
| Storage | Store under the recommended conditions provided in the Certificate of Analysis [1] |
| Molecular Weight | 417.51 g/mol [1] |
A systematic approach is crucial for identifying the root cause of poor recovery. The following workflow and checklist outline common problems and solutions.
Here is a generalized protocol for quantifying Eplerenone using this compound as an internal standard, which you can adapt and optimize.
This compound is primarily used as a stable isotope-labeled internal standard in quantitative bioanalysis. Its nearly identical chemical properties to non-deuterated Eplerenone, but different mass, allow it to correct for analyte loss during sample preparation and for variations in instrument response, thereby improving the accuracy and precision of LC-MS/MS methods [1].
First, verify the integrity of the stock solution and the accuracy of your pipetting when preparing working solutions. Second, check the solubility of this compound in the solvents used in your protocol. Finally, if using SPE, ensure the sorbent is properly conditioned and that the washing and elution solvents are optimized for this specific compound.
While specific stability data for this compound was not found in the search results, you should always follow the storage conditions listed on the Certificate of Analysis. Generally, protect the compound from light and moisture. For long-term storage, keep it at the recommended temperature (often -20°C) and avoid repeated freeze-thaw cycles of stock solutions.
A poorly behaving calibration curve can introduce significant bias and imprecision into your quantitative data. The flowchart below outlines a systematic approach to diagnose common problems. The following sections provide detailed explanations and solutions for each identified issue [1].
The table below details the core issues, their symptoms, and recommended corrective actions based on the diagnostic flowchart [1].
| Problem | Symptoms & Diagnosis | Corrective Actions |
|---|
| Competitive Ion Suppression/Surface Saturation | Decreasing IS peak area with increasing analyte concentration; analyte response plateaus at high concentrations [1]. | Dilute sample to reduce overall concentration. Increase IS concentration to match middle of calibration range. Optimize MS source: Adjust nebulizing gas, drying gas temperature [1]. | | Insufficient IS Concentration | Internal standard response is not constant across the calibration range, decreasing as analyte increases [1]. | Re-prepare calibrators with higher IS amount to prevent being "swamped" by high analyte concentrations [1]. | | Matrix Effects | Inaccurate quantitation of QC samples despite good calibration curve; caused by co-eluting compounds from sample matrix [2]. | Improve sample clean-up and chromatographic separation. Use a stable isotope-labeled (SIL) IS for effective compensation [2]. |
This experiment helps determine if your method is affected by matrix-related ion suppression, a common issue that can distort calibration curves [1].
1. Objective To detect the presence of non-specific ion suppression caused by the sample matrix.
2. Materials and Equipment
3. Procedure: Post-Column Infusion Method 1. Prepare Samples: Inject a processed blank matrix sample (without analyte or IS) into the LC system. 2. Infuse Analyte: Simultaneously, infuse a constant stream of your analyte and IS dissolved in solvent directly into the MS source post-column. This can be done using a syringe pump and a T-connector. 3. Run Chromatogram: Run the LC-MS method as usual. The detector will show a steady signal from the infused analytes. 4. Analyze Results: As the blank matrix elutes from the column, observe the steady signal. A dip (suppression) or peak (enhancement) in the signal indicates that matrix components eluting at that time are interfering with the ionization of your analyte [1].
4. Data Interpretation
Assay interference can lead to false positives/negatives and unreliable data. The table below summarizes common challenges and solutions relevant to your research.
| Challenge | Description | Solution |
|---|---|---|
| Compound Artifacts [1] | Test compounds (or their labels) can be fluorescent, quench signals, or cause nonspecific protein aggregation. | Use orthogonal detection methods; run counter-screens; optimize reagent concentrations. |
| Cross-Reactivity [2] | Antibodies bind to non-target molecules (e.g., related proteins, metabolites, or isotopic variants). | Use highly specific monoclonal antibodies for capture; screen antibodies against closely related structures. |
| Matrix Interference [2] | Components in the sample buffer or biological matrix alter the assay signal. | Dilute samples; use minimal sample volumes; employ platforms that reduce contact time between samples and reagents. |
| Signal Instability [1] | Weak signal, high background, or signal drift over time leads to a poor signal-to-background ratio. | Use robust detection chemistries (e.g., FP, TR-FRET); validate reaction kinetics; stabilize reagents. |
| Reagent Instability [1] | Enzymes, antibodies, or other reagents degrade, causing poor reproducibility. | Use high-quality, validated suppliers; aliquot reagents to avoid freeze-thaw cycles; include internal standards. |
Here are detailed methodologies for key experiments cited in the troubleshooting guide.
This protocol is used to confirm active compounds ("hits") by testing them with a different detection method to rule out interference.
This method validates an antibody's specificity by testing it against the target analyte and structurally similar molecules.
(Concentration of target analyte / Concentration of interferent) x 100%
...to produce an equivalent signal. A value below 1-5% is usually acceptable, depending on the assay requirements.The following diagram outlines a systematic workflow for diagnosing and resolving interference issues, integrating the solutions and protocols detailed above.
For your work with the deuterated internal standard This compound, keep these points in mind:
The table below summarizes key chemical, pharmacological, and safety information for eplerenone, which is directly relevant for your experimental planning with its deuterated form.
| Attribute | Description | Relevance for Deuterated Eplerenone |
|---|---|---|
| Molecular Formula | C₂₄H₃₀O₆ (Standard form) [1] | The deuterated form will have specific hydrogen atoms replaced by deuterium (²H or D), altering mass but not the core structure. |
| Mechanism of Action | Selective aldosterone antagonist; binds to mineralocorticoid receptors. [2] | Identical to the standard compound. Deuteriation is not expected to change the primary mechanism. |
| Primary Metabolism | Predominantly mediated by the CYP3A4 enzyme. [2] | The main goal of deuteriation is to alter the metabolic profile, potentially increasing half-life and exposure. |
| Dosage (Hypertension) | 50 mg once daily, may increase to 50 mg twice daily. [2] | For in vitro studies, this provides a reference for pharmacologically relevant concentrations. |
| Risk of Hyperkalemia | Increased risk in patients with renal impairment, diabetes, or when used with ARBs, NSAIDs, or moderate CYP3A inhibitors. [2] | A critical parameter to monitor in in vivo studies, as this class effect is unlikely to change with deuteriation. |
| Key Contraindications | Serum K⁺ >5.5 mEq/L; CrCl ≤30 mL/min; concomitant use of strong CYP3A inhibitors. [2] | Important for designing animal studies and considering future clinical applications. |
Here are answers to common technical and safety questions that may arise during research.
Q1: What is the primary scientific rationale for developing deuterated eplerenone?
Q2: What is the most critical safety parameter to monitor in in vivo studies with eplerenone and its analogs?
Q3: How do drug interactions affect the dosing of eplerenone?
This is a standard method for measuring drug and metabolite concentrations in biological fluids.
Detailed Methodology:
The following diagram illustrates the workflow for this analytical method.
Problem: Poor chromatographic separation or peak shape.
Problem: Low MS signal for the deuterated analog.
Problem: Inconsistent in vivo pharmacokinetic data.
When working with deuterated eplerenone, keep these points in mind:
Method robustness is a critical validation parameter that demonstrates the reliability of an analytical procedure during normal usage. It is defined as a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters [1].
A robust method ensures that results are reproducible when the method is transferred between different laboratories, instruments, or analysts. The typical approach involves using a multivariable Design of Experiments (DoE) to study the effect of individual parameters and their interactions simultaneously, which is more efficient than the one-factor-at-a-time (OFAT) approach [2].
The following workflow, based on ICH guidelines and industry best practices, outlines the key stages for conducting a robustness study.
Here is a detailed breakdown of the key parameters to test for a reversed-phase HPLC method, based on common practices for drug substances like Eplerenone.
| Parameter Category | Specific Factors to Test | Typical Variation Range | Critical Responses to Monitor |
|---|---|---|---|
| Chromatographic System | Column Temperature [2] | ± 2°C | Resolution, Retention Time, Peak Shape |
| Flow Rate [2] | ± 0.1 mL/min | Retention Time, Pressure, Resolution | |
| Mobile Phase | pH of Aqueous Buffer [3] | ± 0.1 units | Retention Time, Selectivity, Peak Tailing |
| Percentage of Organic Solvent (at start/end of gradient) [2] | ± 2-3% | Retention Time, Resolution | |
| Sample & Injection | Wavelength Detection [3] | ± 2-3 nm (if applicable) | Peak Area Response (for assay) |
| Injection Volume | ± 10% (for partial loop fill) | Peak Area Precision |
To provide a concrete starting point for method development and troubleshooting, here are specific chromatographic conditions used for the analysis of Eplerenone and its related impurities, as validated in a stability-indicating method [3].
| Parameter | Specification |
|---|---|
| Column | Waters Symmetry C18 (150 mm × 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of two solvents (A: 0.1 M ammonium acetate pH 3.0, B: Acetonitrile) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 240 nm |
| Injection Volume | 20 µL |
Here are solutions to common issues, framed as FAQs.
FAQ 1: The resolution between two critical peaks is failing. What should I investigate first?
FAQ 2: My method works in one lab but fails in another. What are the likely causes? This is a classic symptom of a method that lacks robustness. The key is to identify and control parameters with high variability.
FAQ 3: I am developing a bioanalytical method for Eplerenone in plasma. What is a viable approach? While your focus is on Eplerenone-d3 as an internal standard, a published method for Eplerenone in human plasma can serve as a template [4].
Eplerenone is a known mineralocorticoid receptor antagonist used to treat heart failure and hypertension [1]. Its metabolism is primarily mediated by the CYP3A4 enzyme [1].
The following table summarizes the rationale and key concepts behind drug deuteration.
| Concept | Description | Relevance to Eplerenone-d3 |
|---|---|---|
| Deuterium Kinetic Isotope Effect (DKIE) | C-D bond is stronger than C-H bond; cleavage occurs slower (rate constant ratio ( k_H/k_D )), slowing metabolic reactions [2]. | Aims to improve metabolic stability, particularly against CYP3A4 oxidation [2] [1]. |
| Deuterium Switch Strategy | Creating deuterated analogs of existing drugs to improve pharmacokinetic/toxicological profiles [2]. | "this compound" is the direct application of this strategy to the parent drug Eplerenone. |
| Expected Outcomes | Attenuated metabolism, reduced formation of toxic metabolites, decreased dosing frequency, improved efficacy/safety profile [2]. | Potential for a superior clinical profile compared to non-deuterated Eplerenone. |
Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) is a critical technique for analyzing protein structure and dynamics by measuring the exchange of labile hydrogens for deuterium. While typically used to study proteins that a drug binds to (like the mineralocorticoid receptor), the principles are useful for understanding deuterium handling.
A major challenge in HDX-MS is back-exchange, where deuterium labels back to hydrogen after the reaction is quenched, leading to data loss [3]. The following diagram outlines a standard HDX-MS workflow and key points for back-exchange control.
Here are answers to common questions and potential problems based on general principles of deuterated chemistry and HDX-MS.
Q: What is the primary goal of deuteration in drug discovery?
Q: Are there any safety concerns with using deuterated compounds?
Q: What is back-exchange and how can I minimize it?
Q: My data shows high back-exchange. What should I check?
Q: How can I improve the reliability of my HDX-MS data analysis?
Since specific protocols for "this compound" are not available, here are actionable steps based on general best practices.
Metabolic Stability Assay:
Metabolite Identification Study:
The search yielded no data on Spironolactone-d4. For Eplerenone-d3, I found its basic definition as a deuterium-labeled version of Eplerenone, but no experimental data or performance comparisons against other compounds were located [1] [2].
The table below summarizes the confirmed information about this compound.
| Property | Description |
|---|---|
| Name | This compound (also known as Epoxymexrenone-d3) [1]. |
| Type | Deuterium-labeled Eplerenone [1]. |
| Primary Research Use | Serves as a tracer or internal standard for quantitative analysis using NMR, GC-MS, or LC-MS [1]. |
| Biological Activity (Parent Compound) | The parent compound, Eplerenone, is a selective, competitive, and orally active aldosterone antagonist. This compound is used for research in hypertension and heart failure after myocardial infarction [1]. |
While data on the deuterated versions is scarce, the parent compounds, Eplerenone and Spironolactone, are well-studied and compared. The table below outlines their key differences, which are fundamental to understanding the potential applications of their deuterated analogs [3] [4] [5].
| Property | Eplerenone | Spironolactone |
|---|---|---|
| Drug Class | Aldosterone receptor antagonist, Potassium-sparing diuretic [3]. | Aldosterone receptor antagonist, Potassium-sparing diuretic [3]. |
| Receptor Selectivity | Selective aldosterone receptor antagonist; low affinity for progesterone, androgen, estrogen, and glucocorticoid receptors [5]. | Nonselective aldosterone receptor antagonist; also binds to androgen and progesterone receptors [4] [5]. |
| Common Side Effects | Hyperkalemia [3] [6]. | Hyperkalemia; anti-androgenic effects (e.g., gynecomastia, menstrual irregularities) [3] [4] [7]. |
| Half-Life | ~6 hours [3]. | ~37 hours (presence of long-acting metabolites) [3] [5]. |
| Primary Indications | Heart failure, High blood pressure [3]. | Heart failure, Resistant hypertension, Liver cirrhosis (ascites), Nephrotic syndrome, Primary hyperaldosteronism [3] [4]. |
To conduct a meaningful comparison of this compound and Spironolactone-d4, you may need to design experiments that capture their performance as isotopic tracers. The following workflow outlines a potential methodological approach, based on standard practices for such compounds.
Given the lack of publicly available direct comparison data, generating your own experimental findings is the most reliable path forward.
The table below summarizes quantitative data and methodological details relevant for method validation, primarily drawn from studies that used eplerenone-d3 as an internal standard (IS) [1] [2].
| Parameter | Sub-Parameter/Analyte | Experimental Data / Value | Experimental Context / Conditions |
|---|
| Isotopic Purity & Structural Integrity | this compound (EPL-d3) [1] | 99.9% isotopic purity | Analytical Technique: LC-ESI-HR-MS & NMR Sample: In-house synthesized/commercial compounds Justification: Confirms suitability as an internal standard. | | Matrix Effect (ME) | Eplerenone (analyte) [2] | ME assessed; CV of IS-normalized Matrix Factor ≤ 9.8% | Guideline Followed: EMA Method: LC-MS/MS & LC-MS Sample Prep: Protein precipitation Matrices: Human plasma Key Finding: No relevant difference between two calculation methods (IS-norm MF vs. IS-norm relative ME). | | Matrix Effect (ME) | this compound (Internal Standard) [2] | Used as the IS for eplerenone in ME study | Role: Corrects for variability; its stable isotope form minimizes ME impact on accuracy. | | Stability Testing (General) | Sample Size Justification [3] | n=5 replicates recommended | Study Focus: Optimal sample size for stability testing in bioanalytical validation. Outcome: 5 replicates ensure 90% confidence intervals fall within 85-115% acceptance criteria, reducing outlier impact. |
Here is a deeper dive into the core methodologies referenced in the table.
Protocol 1: Determining Isotopic Purity and Structural Integrity [1]
Protocol 2: Quantitative Evaluation of Matrix Effect [2]
The following diagram outlines the core stages of the bioanalytical method validation process, integrating the specific parameters discussed above.
While developed for LC-MS, the following criteria are fundamental to the function of any deuterated internal standard and are a useful starting point for evaluation in other techniques.
The table below summarizes how different types of internal standards compare against these ideal criteria.
| Standard Type | Key Features | Best For / Considerations |
|---|---|---|
| Analyte-Identical Deuterated | Structurally identical to the target analyte; behaves nearly identically in sample preparation and analysis [1]. | Highest accuracy quantification; the gold standard when available [1] [2]. |
| Structurally Similar Deuterated | A different compound with a similar structure to the analyte; may not co-elute or behave identically [2]. | When an analyte-identical standard is not available; requires careful validation to ensure performance [2]. |
| Non-Deuterated Analog | A different compound that is not deuterated; may have significantly different chemical properties [2]. | Generally not recommended; can lead to inaccurate quantification due to differing behavior [2]. |
The following is a generalized workflow for testing and validating deuterated internal standards. You will need to adapt the specific measurement techniques (e.g., replacing MRM transitions with NMR parameters) to suit MRA.
For the analysis step, you would monitor parameters such as:
This compound is a deuterium-labeled analog of Eplerenone. Its primary application in research is to serve as a stable isotope internal standard for quantitative analysis techniques like LC-MS (Liquid Chromatography-Mass Spectrometry), GC-MS (Gas Chromatography-Mass Spectrometry), and NMR [1]. The use of such a standard is a best practice that helps correct for variability in sample preparation and instrument response, thereby improving the accuracy and reliability of analytical results.
While direct data on this compound cross-validation is not available, a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for analyzing Eplerenone and its impurities has been published. This method can be considered a benchmark against which a new LC-MS method using this compound could be cross-validated [2].
The table below summarizes the key validation parameters and experimental conditions for this method:
| Parameter | Details |
|---|---|
| Purpose | Stability-indicating assay and related substance determination for Eplerenone [2]. |
| Chromatographic Column | Waters Symmetry C18 (150 mm × 4.6 mm, 5 µm) [2]. |
| Mobile Phase | Gradient of 0.1 M ammonium acetate (pH 3.0) and acetonitrile [2]. |
| Flow Rate & Detection | 1.0 mL/min at 240 nm [2]. |
| Forced Degradation | Eplerenone was subjected to acid, base, oxidative, thermal, and photolytic stress [2]. |
| Key Outcomes | The method effectively separated Eplerenone from its degradation products and known impurities. It was validated for specificity, linearity, accuracy, and precision [2]. |
| Mass Balance | Achieved close to 99.5% in stress samples, confirming the method's stability-indicating capability [2]. |
The following diagram illustrates a general experimental workflow for developing and validating an analytical method for a drug substance like Eplerenone, based on the ICH-guided approach described in the literature [2].
The table below summarizes the fundamental differences and purposes of deuterated and non-deuterated eplerenone.
| Characteristic | Non-Deuterated Eplerenone | Deuterated Eplerenone (e.g., Eplerenone-d3) |
|---|---|---|
| Primary Role | Active Pharmaceutical Ingredient (API) [1] [2] | Internal Standard (IS) for bioanalysis [3] |
| Chemical Structure | C₂₄H₃₀O₆ [2] | C₂₄H₂₇D₃O₆ (Three hydrogen atoms replaced by deuterium) [3] |
| Molecular Weight | 414.49 g/mol [2] | ~417.51 g/mol (theoretical, increase of ~3.02 g/mol) |
| Isotopic Purity | Not applicable (natural isotopic distribution) | 99.9% (for a commercially sourced sample) [3] |
| Main Application | Treat hypertension and heart failure [1] [2] | Quantify non-deuterated eplerenone in biological samples via LC-MS [3] |
| Key Property | Mineralocorticoid receptor antagonist activity [4] | Nearly identical physicochemical properties, but distinguishable by mass spectrometry [3] |
In bioanalysis, "recovery" specifically refers to the efficiency of extracting an analyte from a complex biological matrix like plasma or blood. The following workflow, which utilizes deuterated eplerenone as an internal standard, is employed to determine this value accurately for the non-deuterated drug.
The methodology for ensuring accurate recovery assessment involves several key steps and considerations [5] [3]:
The following data summarizes the forced degradation behavior of the parent compound, Eplerenone, under various stress conditions, as per a validated stability-indicating study [1].
Table: Forced Degradation Profile of Eplerenone [1]
| Stress Condition | Details | Total Impurities Formed | Assay of Active Substance | Mass Balance | Key Observations |
|---|---|---|---|---|---|
| Acid Hydrolysis | 1 M HCl, 2 hours | 8.4% | 91.4% | 99.8% | Prominent degradation observed. |
| Base Hydrolysis | 0.5 M NaOH, 1 hour | 19.8% | 79.7% | 99.5% | One major degradation product (RRT ~0.31) was formed. |
| Oxidation | 15% H₂O₂, 2 hours | Information not specified in abstract | Information not specified in abstract | Information not specified in abstract | Studied, but specific results not in abstract. |
| Thermal | 100°C, 168 hours | Information not specified in abstract | Information not specified in abstract | Information not specified in abstract | Studied, but specific results not in abstract. |
| Photolysis | Per ICH Q1B, 168 hours | Information not specified in abstract | Information not specified in abstract | Information not specified in abstract | Studied, but specific results not in abstract. |
The methodology for the stability-indicating study on Eplerenone was conducted as follows [1]:
This compound is a deuterium-labeled analog of Eplerenone, where three hydrogen atoms are replaced by the heavier deuterium isotope. It is primarily used as an internal standard for quantitative analysis using techniques like LC-MS or GC-MS, helping to correct for variability during sample preparation and analysis [2] [3].
The search results indicate that a major degradation product was identified under basic stress conditions. While the full pathway is not detailed in the abstract, the major degradant (with a Relative Retention Time of about 0.31) was identified via LC-MS and spectral analysis as "Methyl hydrogen 9, 11 dihydroxy, 17-α-hydroxy-..." [1]. This suggests the degradation likely involves the breakdown of the core steroid structure. The diagram below illustrates the general workflow for determining such a pathway.
The table below summarizes the key information found, which is relevant to your goal:
| Aspect | Details from Search Results |
|---|---|
| Role of Eplerenone-d3 | This compound is a deuterium-labeled version of Eplerenone. It is used as a stable isotope internal standard for quantitative analysis by techniques like LC-MS, GC-MS, or NMR. Its primary function is to improve the accuracy and precision of measurements [1]. |
| Example Analytical Method (for Eplerenone) | A stability-indicating Reverse Phase Liquid Chromatographic (RP-LC) method has been published for Eplerenone in bulk drug substance [2]. |
| Key Method Parameters | - Column: Waters Symmetry C18 (150 mm x 4.6 mm, 5 µm)
Since a direct protocol is not available, you can build one by integrating the information above with standard validation guidelines. Here is a logical workflow to define the experiments for your comparison guide, starting from the foundational method:
For your comparison guide, you would then need to generate quantitative data for these parameters. A structured table is an effective way to present the comparative data:
| Validation Parameter | Experimental Protocol Summary | Your Method with this compound (Data) | Alternative Method (Data) |
|---|---|---|---|
| Linearity & Range | Prepare calibration standards with analyte over specified range. Plot analyte/IS response ratio vs. concentration. | ||
| Accuracy | Analyze QC samples at multiple levels. Calculate % recovery of known amount. | ||
| Precision (Repeatability) | Inject multiple replicates of the same sample. Calculate %RSD for analyte/IS ratio. | ||
| Specificity | Analyze blank samples and samples with potential impurities. Check for interference at analyte and IS retention times. |
To acquire the specific experimental data needed for your guide, I suggest the following steps:
This compound is a deuterium-labeled analogue of Eplerenone, which is a selective aldosterone receptor antagonist (mineralocorticoid receptor antagonist) used to treat heart failure and hypertension [1] [2] [3]. The key characteristics of this compound are summarized in the table below.
| Feature | Description |
|---|---|
| Chemical Role | Deuterium-labeled Eplerenone [4]. |
| Primary Application | Serves as an internal standard in quantitative bioanalysis using NMR, GC-MS, or LC-MS [4] [5]. |
| Molecular Formula | C₂₄H₂₇D₃O₆ [4] [5]. |
| Molecular Weight | 417.51 g/mol [4] [5]. |
| Mechanism of Action (Parent Drug) | Binds to the mineralocorticoid receptor, blocking aldosterone and increasing sodium and water excretion [2]. |
| Metabolism (Parent Drug) | Primarily by CYP3A4; no active metabolites identified [2]. |
The core value of this compound in research stems from its use as an internal standard. It is added in a known quantity to biological samples (like plasma or urine) prior to analysis. Because it is chemically identical to the unlabeled Eplerenone but has a slightly higher molecular weight, mass spectrometry can distinguish between them. This allows for highly precise correction for sample loss during preparation and variations in instrument response, leading to accurate measurement of Eplerenone concentration [4] [5].
While specific experimental data for this compound is not provided in the search results, the established analytical workflows for quantifying drugs and their internal standards in biological matrices are well-documented. The following diagram illustrates the general workflow for LC-MS/MS bioanalysis using a deuterated internal standard like this compound.
The methodologies relevant to your inquiry are based on general best practices in sports doping analysis and pharmacological research, which heavily rely on mass spectrometry [6].
When developing and validating an analytical method using this compound, several parameters must be established to ensure the data is reliable, precise, and accurate. The search results highlight a few critical areas: